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3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid Documentation Hub

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  • Product: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid
  • CAS: 17027-50-8

Core Science & Biosynthesis

Foundational

Investigating the Mechanism of Action of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid: A Proposed Roadmap for Elucidating its Role as a D-Aspartate Oxidase Inhibitor

An In-Depth Technical Guide Abstract 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a chiral molecule derived from aspartic acid. While registered as a chemical entity (CAS: 17027-50-8), its biological mechanism of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a chiral molecule derived from aspartic acid. While registered as a chemical entity (CAS: 17027-50-8), its biological mechanism of action is not currently characterized in publicly available literature.[1][2] This technical guide puts forth a scientifically-grounded hypothesis for its primary mechanism: the inhibition of D-Aspartate Oxidase (DDO), a flavoprotein enzyme responsible for the degradation of D-aspartate.[3][4] Elevated levels of D-aspartate, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, are linked to enhanced glutamatergic neurotransmission. Consequently, DDO inhibition represents a promising therapeutic strategy for neurological and psychiatric disorders marked by NMDA receptor hypofunction, such as schizophrenia.[3][4][5] This document provides a comprehensive framework for investigating this hypothesis, detailing the causal scientific reasoning and providing robust, step-by-step experimental protocols for validation. The target audience for this guide includes researchers, scientists, and drug development professionals in the fields of neuropharmacology and enzyme kinetics.

Introduction and Core Hypothesis

The discovery of novel modulators for central nervous system (CNS) targets is a cornerstone of modern therapeutic development. The compound 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, a cyclic derivative of aspartic acid, presents a compelling structural motif for interaction with enzymes involved in amino acid metabolism. Despite its commercial availability for research purposes, a defined pharmacological role remains to be established.[6][7]

This guide is built upon the following hypothesis:

Hypothesis: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid acts as an inhibitor of D-Aspartate Oxidase (DDO), thereby increasing the bioavailability of D-aspartate and potentiating NMDA receptor signaling.

The rationale for this hypothesis is twofold:

  • Structural Analogy: The molecule's core structure is derived from L-aspartic acid. The stereochemistry and the propanoic acid side chain bear resemblance to the natural DDO substrate, D-aspartate, suggesting potential for competitive binding at the enzyme's active site.

  • Therapeutic Relevance: The DDO-D-aspartate-NMDA receptor axis is a validated therapeutic target.[5] DDO is a flavin adenine dinucleotide (FAD)-containing flavoprotein that catalyzes the oxidative deamination of acidic D-amino acids.[3][8] By inhibiting DDO, the concentration of synaptic D-aspartate can be increased, leading to enhanced activation of NMDA receptors and potentially ameliorating symptoms of CNS disorders associated with glutamatergic dysfunction.[4][5]

This guide will now lay out a logical, multi-stage research plan to rigorously test this hypothesis, from initial biochemical validation to cellular target engagement.

The D-Aspartate Oxidase (DDO) Signaling Pathway

DDO plays a critical role in regulating the concentration of D-aspartate, a key neuromodulator. The enzyme is localized to peroxisomes in astrocytes and neurons, where it degrades D-aspartate into oxaloacetate, ammonia, and hydrogen peroxide.[3][5] This action effectively reduces the available pool of D-aspartate that can act as a co-agonist at the synaptic NMDA receptor. Inhibition of DDO is therefore expected to increase D-aspartate levels, leading to greater NMDA receptor activation.

DDO_Pathway cluster_Peroxisome Peroxisome cluster_Synapse Synapse D_Asp D-Aspartate DDO D-Aspartate Oxidase (DDO) D_Asp->DDO Substrate D_Asp_Syn Synaptic D-Aspartate D_Asp->D_Asp_Syn Transport to Synapse Products Oxaloacetate + NH3 + H2O2 DDO->Products Catalysis NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx & Downstream Signaling NMDA_R->Ca_Influx Channel Opening D_Asp_Syn->NMDA_R Co-agonist Binding Glu_Syn Synaptic Glutamate Glu_Syn->NMDA_R Agonist Binding Compound 3-[(4S)-...] propanoic acid Compound->DDO Inhibition

Caption: Proposed signaling pathway involving DDO inhibition.

Experimental Roadmap for Mechanism Validation

To validate the hypothesis, a phased approach is necessary. This begins with fundamental biochemical assays to confirm enzyme interaction and progresses to cell-based systems to verify target engagement in a physiological context.

Experimental_Workflow A Phase 1: Biochemical Validation B Protocol 1: In Vitro DDO Enzyme Inhibition Assay (IC50) A->B C Protocol 2: Enzyme Kinetic Analysis (Mode of Inhibition) B->C If IC50 < 10 µM D Phase 2: Cellular Validation C->D E Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement D->E F Phase 3: Functional & Selectivity E->F If target engagement is confirmed G DAAO Selectivity Assay F->G H Cell-Based NMDA Reporter Assay F->H

Caption: Phased experimental workflow for mechanism of action validation.

Protocol 1: In Vitro D-Aspartate Oxidase (DDO) Inhibition Assay

Objective: To determine if 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid inhibits the enzymatic activity of recombinant human DDO and to calculate its half-maximal inhibitory concentration (IC50).

Causality: This is the foundational experiment. A positive result (i.e., dose-dependent inhibition) directly supports the hypothesis that the compound interacts with and modulates DDO function. The assay measures the production of hydrogen peroxide, a direct product of the DDO-catalyzed reaction.[3][5]

Methodology:

  • Reagents & Materials:

    • Recombinant Human DDO (hDDO)

    • D-Aspartate (Substrate)

    • Flavin Adenine Dinucleotide (FAD, Co-factor)

    • Horseradish Peroxidase (HRP)

    • Amplex® Red reagent (or similar H2O2 probe)

    • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (Test Compound)

    • Known DDO inhibitor (e.g., meso-Tartrate or 5-aminonicotinic acid) as a positive control.[5][8]

    • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader (Ex/Em ~540/590 nm)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Assay Buffer. A typical starting range is 100 µM to 1 nM.

    • In each well of the 96-well plate, add 50 µL of the reaction mixture containing hDDO, FAD, HRP, and Amplex Red in Assay Buffer.

    • Add 2 µL of the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of D-Aspartate solution to all wells.

    • Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence over 30 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

  • Data Analysis:

    • Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetic Analysis for Mode of Inhibition

Objective: To determine the mechanism by which the compound inhibits DDO (e.g., competitive, non-competitive, uncompetitive, or mixed).

Causality: Understanding the mode of inhibition provides deeper insight into the compound's interaction with the enzyme. If the compound is a competitive inhibitor, it suggests binding to the same active site as the natural substrate, D-aspartate, which would strongly support our structural analogy hypothesis.

Methodology:

  • Procedure:

    • Perform the DDO inhibition assay as described in Protocol 1.

    • Instead of a single substrate concentration, run the assay across a matrix of conditions, varying both the concentration of the substrate (D-Aspartate) and the concentration of the inhibitor.

    • Typically, use 4-5 concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and 5-7 concentrations of D-Aspartate (e.g., spanning from 0.2x Km to 10x Km).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]) or a Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor:

      • Competitive: Km increases, Vmax is unchanged. Lines intersect on the y-axis of the Lineweaver-Burk plot.

      • Non-competitive: Km is unchanged, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease proportionally.

      • Mixed: Both Km and Vmax are altered, but not proportionally.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to DDO within a cellular environment.

Causality: While in vitro assays are crucial, they do not guarantee that a compound can enter a cell and engage its target. CETSA provides this critical evidence. The principle is that ligand binding stabilizes a target protein, increasing its melting temperature. Observing a thermal shift in DDO only in the presence of the compound confirms target engagement in situ.

Methodology:

  • Reagents & Materials:

    • Cell line with endogenous or over-expressed hDDO (e.g., HEK293 or HeLa cells).[4]

    • Test compound and vehicle control (DMSO).

    • PBS and lysis buffer with protease inhibitors.

    • Antibody specific for DDO for Western Blot analysis.

    • Standard Western Blot equipment and reagents.

  • Procedure:

    • Treat intact cells with the test compound (at a concentration ~10-50x IC50) or vehicle for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble DDO remaining in the supernatant at each temperature point using Western Blot.

  • Data Analysis:

    • Quantify the band intensity for DDO at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble DDO against temperature for both conditions.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each curve.

    • A significant positive shift in the Tm for the compound-treated sample compared to the vehicle control confirms target engagement.

Quantitative Data Summary & Interpretation

The data generated from these protocols should be systematically organized to build a clear evidence-based case for the compound's mechanism of action.

ParameterExperimentDesired Outcome for Hypothesis SupportImplication
IC50 Protocol 1< 10 µMThe compound is a potent inhibitor of DDO.
Mode of Inhibition Protocol 2CompetitiveThe compound likely binds to the D-aspartate active site.
ΔTm Protocol 3> 1.5 °CThe compound enters cells and binds directly to DDO.
Selectivity DAAO AssayIC50 (DAAO) / IC50 (DDO) > 10The compound is selective for DDO over the related DAAO enzyme.[9]

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach to elucidate the mechanism of action of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. By systematically executing the proposed biochemical and cellular protocols, researchers can generate the necessary data to confirm or refute its role as a D-Aspartate Oxidase inhibitor. Positive confirmation of this mechanism, particularly demonstrating potency, selectivity, and cellular target engagement, would establish this molecule as a valuable tool for probing the biology of the D-aspartate/NMDA receptor pathway and as a potential lead compound for the development of novel CNS therapeutics. Subsequent steps would involve in vivo microdialysis studies to confirm increases in brain D-aspartate levels and behavioral pharmacology studies in relevant animal models of neuropsychiatric disorders.

References

  • Nagata, Y., et al. (2015). Identification of Novel d-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro. ACS Chemical Neuroscience. Available at: [Link]

  • Katane, M., et al. (2010). Thiolactomycin inhibits D-aspartate oxidase: a novel approach to probing the active site environment. Biochimie. Available at: [Link]

  • Nagata, Y., et al. (2015). Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro. PubMed. Available at: [Link]

  • Klaric, T. (2024). What are DAAO inhibitors and how do they work?. Apeiron. Available at: [Link]

  • Molla, G., et al. (2021). Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism. Frontiers in Molecular Biosciences. Available at: [Link]

  • NextSDS. (n.d.). Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-. NextSDS. Available at: [Link]

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Exploratory

Structural Characterization of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid by NMR Spectroscopy: A Comprehensive Technical Guide

Introduction and Scientific Significance 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid—commonly known as L-hydantoin-5-propionic acid (5-HPA) —is a critical small molecule with profound implications across metabolomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Significance

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid—commonly known as L-hydantoin-5-propionic acid (5-HPA) —is a critical small molecule with profound implications across metabolomics, clinical diagnostics, and pharmaceutical manufacturing. Structurally, it consists of an imidazolidine-2,5-dione (hydantoin) core substituted with a propanoic acid side chain at the chiral C4 position.

In mammalian and bacterial systems, 5-HPA is a terminal metabolite in the degradation of L-histidine. Histidine is deaminated to urocanic acid, hydrated to 4-imidazolone-5-propionate, and ultimately oxidized to 5-HPA[1]. Clinically, elevated levels of this compound serve as a highly specific urinary and serum biomarker for metabolic syndromes, including type 2 diabetes and obesity[2], as well as a combinational biomarker for distinguishing hepatocellular carcinoma (HCC) from liver cirrhosis[3]. Furthermore, in drug development, 5-HPA is closely monitored as a degradation derivative and primary impurity (Impurity A) in the synthesis of Carglumic acid, an orphan drug used for hyperammonemia[4].

Given its structural propensity to form highly stable hydrogen-bonded catemers and dimers in the solid state[4], rigorous solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its unambiguous structural elucidation and quality control.

MetabolicPathway His L-Histidine Uro Urocanic Acid His->Uro Histidine ammonia-lyase Imi 4-Imidazolone- 5-propionate Uro->Imi Urocanate hydratase Hyd L-Hydantoin-5- propionic acid Imi->Hyd Hepatic Oxidase

Fig 1. Metabolic degradation pathway of L-histidine yielding L-hydantoin-5-propionic acid.

Experimental Design: A Self-Validating NMR Protocol

To achieve a self-validating structural assignment, the experimental design must account for the molecule's specific chemical dynamics. The protocol below details the causality behind each methodological choice.

Sample Preparation Causality

Protocol: Dissolve 15 mg of highly purified 5-HPA in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) at 298 K[5]. Rationale: The selection of DMSO-d6 over protic solvents (like D₂O or CD₃OD) is non-negotiable for full characterization. The hydantoin ring contains two distinct nitrogen protons (an imide and an amide) and a carboxylic acid proton. Protic solvents induce rapid deuterium exchange, obliterating these critical diagnostic signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, thoroughly solvating the molecule, breaking intermolecular catemers, and yielding sharp, well-resolved resonances for the exchangeable protons. Furthermore, 600 µL ensures the active volume of the RF coil is perfectly filled, preventing magnetic susceptibility artifacts at the liquid-air interface.

Acquisition Parameters

Data should be acquired on a high-field instrument (e.g., 600 MHz) equipped with a cryoprobe to maximize the signal-to-noise ratio (SNR) for quaternary carbons.

  • ¹H NMR (600 MHz): 30° pulse angle (zg30), relaxation delay ( D1​ ) of 2.0 s, 64 scans, spectral width of 12 ppm.

  • ¹³C NMR (150 MHz): Power-gated decoupling (zgpg30) to retain Nuclear Overhauser Effect (NOE) enhancement while decoupling protons, D1​ of 2.0 s, 1024 scans.

  • 2D HMBC: Long-range coupling delay optimized for nJCH​≈8 Hz (typically 65 ms). This is the linchpin of the self-validating system, bridging the isolated spin systems (the side chain and the heterocycle).

NMRWorkflow Prep Sample Preparation (15 mg in 600 µL DMSO-d6) Tune Probe Tuning & Matching (Minimize reflected power) Prep->Tune Shim Shimming & Locking (Lock to DMSO-d6) Tune->Shim Acq Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Shim->Acq Proc Data Processing (FT, Phase & Baseline Correction) Acq->Proc Assign Spectral Elucidation (Self-Validating HMBC Mapping) Proc->Assign

Fig 2. Standardized self-validating NMR workflow for structural characterization.

Spectral Interpretation and Data Presentation

¹H NMR Assignments

The proton spectrum of 5-HPA in DMSO-d6 is characterized by distinct regions separating the exchangeable protons, the chiral methine, and the aliphatic side chain. The most deshielded signal is the carboxylic acid proton (~12.10 ppm).

Crucially, the hydantoin ring exhibits two vastly different NH environments. H-1 is flanked by two carbonyls (C2 and C5), creating an imide-like environment that is highly electron-deficient, pushing its shift to ~10.55 ppm. Conversely, H-3 is flanked by only one carbonyl (C2) and the C4 methine, creating a standard amide environment resonating at ~7.90 ppm.

Table 1: ¹H NMR Data (600 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
OH 12.10br s1HCarboxylic acid proton
H-1 10.55s1HHydantoin imide NH (between C2=O and C5=O)
H-3 7.90s1HHydantoin amide NH (between C2=O and C4)
H-4 4.10m1HChiral methine of the hydantoin ring
H-2' 2.25t2HMethylene α to the carboxylic acid
H-3' 1.85 - 2.00m2HMethylene β to the carboxylic acid

(Note: The total integration strictly equals 8 protons, satisfying the mass balance requirement of the self-validating protocol).

¹³C NMR Assignments

The ¹³C spectrum reveals six distinct carbon environments. The assignment of the three carbonyl carbons requires careful attention to their electronic environments. C5 (hydantoin carbonyl adjacent to the chiral center) is the most deshielded at ~175.5 ppm. The carboxylic acid carbonyl (C1' ) appears at ~174.0 ppm, while the urea-like carbonyl of the hydantoin ring (C2 ) is relatively shielded at ~158.0 ppm due to the electron-donating resonance from the two adjacent nitrogen atoms.

Table 2: ¹³C NMR Data (150 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C5 175.5C=OHydantoin carbonyl (adjacent to N1 and C4)
C1' 174.0C=OCarboxylic acid carbonyl (side chain)
C2 158.0C=OHydantoin urea-like carbonyl (between N1 and N3)
C4 56.5CHChiral methine
C2' 29.5CH₂Methylene α to the carboxylic acid
C3' 26.0CH₂Methylene β to the carboxylic acid
Orthogonal Validation via 2D NMR

To ensure the protocol is self-validating, Heteronuclear Multiple Bond Correlation (HMBC) must be used to close the logical loop between the aliphatic chain and the heterocycle.

  • Validation of C1': The carbonyl at 174.0 ppm shows strong ³J correlations to H-3' and ²J correlations to H-2', confirming it as the terminal carboxylic acid.

  • Validation of C5: The carbonyl at 175.5 ppm shows ³J correlations to the H-3' protons and a ²J correlation to H-4, anchoring the side chain to the hydantoin ring.

  • Validation of C2: The carbonyl at 158.0 ppm shows correlations exclusively to H-1 and H-3, confirming its position isolated from the carbon aliphatic chain.

Conclusion

The structural characterization of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid demands a rigorous, causality-driven approach. By utilizing DMSO-d6 to preserve exchangeable protons and employing a suite of 1D and 2D NMR techniques, researchers can establish a self-validating matrix of chemical shifts and correlations. This level of analytical stringent is mandatory for distinguishing 5-HPA in complex metabolomic matrices or quantifying it as an impurity in pharmaceutical manufacturing.

References

  • Metabolic and Metabo-Clinical Signatures of Type 2 Diabetes, Obesity, Retinopathy, and Dyslipidemia. Diabetes. Available at: [Link][2]

  • Deciphering hepatocellular carcinoma through metabolomics: from biomarker discovery to therapy evaluation. Dove Medical Press. Available at: [Link][3]

  • Bacterial Degradation of Nτ-Methylhistidine. ACS Chemical Biology. Available at:[Link][1]

  • Dual Functionality of Bile Acid: Physical Stabilization of Drugs in the Amorphous Form and Solubility Enhancement in Solution. Molecular Pharmaceutics. Available at: [Link][4]

  • Soyasaponin Ba Alleviates Lipid Accumulation via Mitochondrial Remodeling: Multiomics Insights. Journal of Agricultural and Food Chemistry. Available at:[Link][5]

Sources

Foundational

Biosynthetic Pathways of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid: A Technical Guide to Histidine and Ergothioneine Catabolism

Executive Summary 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid—commonly referred to as L-hydantoin-5-propionic acid (H5PA)—is a highly polar imidazole derivative that serves as a critical junction in two distinct me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid—commonly referred to as L-hydantoin-5-propionic acid (H5PA)—is a highly polar imidazole derivative that serves as a critical junction in two distinct metabolic paradigms 1. In mammalian systems, it is an oxidative shunt product of histidine degradation, acting as a clinical biomarker for folate/Vitamin B12 deficiency and a recognized uremic toxin in chronic kidney disease 2. In environmental microbiology, it is a central intermediate in the bacterial catabolism of the antioxidant ergothioneine 3.

This whitepaper provides an in-depth mechanistic analysis of both pathways, synthesizes quantitative kinetic data, and outlines field-proven, self-validating experimental protocols for the quantification and enzymatic characterization of this compound.

The Mammalian Shunt: Histidine Catabolism and Clinical Biomarkers

In standard mammalian metabolism, L-histidine is deaminated to urocanic acid, which is subsequently hydrated to 4-imidazolone-5-propionate. Under normal physiological conditions, the enzyme imidazolonepropionase rapidly hydrolyzes this intermediate into N-formimino-L-glutamate (FIGLU), which then donates its formimino group to tetrahydrofolate (THF).

However, when THF availability is compromised (e.g., in folate or Vitamin B12 deficiency), FIGLU accumulates and causes a metabolic bottleneck. This forces the upstream intermediate, 4-imidazolone-5-propionate, to be shunted toward an alternative oxidative pathway mediated by aldehyde oxidase, yielding H5PA 4. Historically detected via paper chromatography 5, modern LC-MS metabolomics have identified elevated H5PA as a potent uremic toxin associated with fatigue and neuropsychiatric symptoms in advanced kidney disease 2.

MammalianPathway His L-Histidine Uro Urocanic Acid His->Uro Histidase IPA 4-Imidazolone- 5-propionate Uro->IPA Urocanase FIGLU N-Formimino- L-glutamate IPA->FIGLU Imidazolonepropionase H5PA 3-[(4S)-2,5-dioxo-4- imidazolidinyl]propanoic acid IPA->H5PA Aldehyde Oxidase (Shunt Pathway) Block Folate/B12 Deficiency Block FIGLU->Block Block->IPA Back-up

Fig 1. Mammalian histidine degradation shunt leading to H5PA accumulation.

Bacterial Ergothioneine Catabolism

In environmental bacteria such as Burkholderia sp. HME13, H5PA is not a shunt product but a mandatory intermediate in the assimilation of ergothioneine. The ert gene cluster (ertA-D) encodes a highly specific enzymatic cascade 3:

  • ErtA (Ergothionase): Cleaves the trimethylamine moiety from ergothioneine to yield thiourocanic acid.

  • ErtB (Thiourocanate hydratase): Hydrates thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propanoate.

  • ErtC (Desulfhydrase): Removes the sulfur atom, converting the intermediate directly into H5PA.

  • ErtD (Amidohydrolase): A metal-dependent (Mn²⁺) enzyme that hydrolyzes the hydantoin ring of H5PA to form N-carbamoyl glutamic acid, which is ultimately converted to L-glutamic acid 3.

BacterialPathway Ergo Ergothioneine TUA Thiourocanic Acid Ergo->TUA ErtA (Ergothionase) ThioHyd 3-(5-oxo-2-thioxoimidazolidin- 4-yl)propanoate TUA->ThioHyd ErtB (Hydratase) H5PA 3-[(4S)-2,5-dioxo-4- imidazolidinyl]propanoic acid ThioHyd->H5PA ErtC (Desulfhydrase) NCG N-carbamoyl glutamic acid H5PA->NCG ErtD (Amidohydrolase) Glu L-Glutamic Acid NCG->Glu Putative N-carbamoylase

Fig 2. Bacterial ergothioneine catabolism pathway via ErtA-D enzymes.

Quantitative Data Summaries

Table 1: Kinetic Parameters of ErtD for H5PA Hydrolysis

Data reflects the Mn²⁺-reconstituted amidohydrolase from Burkholderia sp. HME13 3.

ParameterValueExperimental Condition
K_m 2.8 mM50 mM Potassium Phosphate, pH 7.2, 30 °C
V_max 16 U/mg50 mM Potassium Phosphate, pH 7.2, 30 °C
Optimum Temperature 45 °CMn²⁺-containing ErtD
Optimum pH 8.5Mn²⁺-containing ErtD
Table 2: Clinical Utility of H5PA as a Biomarker
Clinical StateH5PA Excretion ProfileMechanistic Driver
Healthy Baseline Trace / LowEfficient conversion of FIGLU to Glutamate.
Folate Deficiency Elevated (Urine)Impaired THF-dependent FIGLU metabolism.
Vitamin B12 Deficiency Elevated (Urine)Secondary folate trap impairing THF regeneration.
Advanced CKD / Uremia Elevated (Plasma)Decreased renal clearance; acts as a uremic toxin 2.

Experimental Methodologies

Protocol A: LC-MS/MS Quantification of H5PA in Biological Matrices

Objective: Accurately quantify H5PA to assess uremic toxicity or folate/B12 deficiency. Causality & Design: H5PA is highly polar. Traditional reverse-phase (C18) chromatography struggles with retention. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from isobaric interferences.

  • Sample Preparation: Aliquot 50 µL of plasma/urine. Add 200 µL of ice-cold methanol containing 100 ng/mL of stable-isotope labeled H5PA-d3 (Internal Standard).

    • Validation Check: Methanol precipitation is chosen over acetonitrile to maintain the solubility of highly polar imidazole metabolites while effectively crashing out proteins. The internal standard corrects for matrix-induced ion suppression, making the extraction self-validating.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide).

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Causality: The acidic modifier ensures the carboxylate group remains protonated, stabilizing the peak shape and enhancing positive electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition specific to H5PA (m/z 173.1 → characteristic fragment).

Protocol B: In Vitro Reconstitution and Kinetic Assay of ErtD

Objective: Characterize the amidohydrolase activity of ErtD on H5PA 3. Causality & Design: ErtD is a metalloenzyme. Recombinant expression in E. coli often yields a mixture of apo- and incorrectly metalated forms. Dialysis and targeted reconstitution are mandatory for accurate kinetic profiling.

  • Apo-Enzyme Preparation: Dialyze purified recombinant ErtD against 50 mM potassium phosphate buffer (pH 7.2) containing 5 mM EDTA for 12 hours to strip endogenous metals, followed by dialysis against a metal-free buffer.

  • Metal Reconstitution: Incubate the apo-enzyme (7.5 µg/mL) with 1.0 mM MnCl₂ for 30 minutes at 4°C.

    • Validation Check: A parallel control using strictly apo-enzyme must be run. If the apo-enzyme shows zero activity and full activity is restored with Mn²⁺, the system validates that the observed hydrolysis is strictly metal-dependent and not an artifact of background protease/hydrolase contamination from the expression host.

  • Enzymatic Reaction: Initiate the reaction by adding 0–20 mM H5PA. Incubate at 30°C.

  • Termination & Detection: Stop the reaction with an equal volume of methanol. Dilute to 20% methanol, add 0.01% formic acid, and analyze the formation of N-carbamoyl glutamic acid via LC-MS.

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Exploratory

Structural Pharmacology and Receptor Binding Kinetics of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

A Technical Whitepaper for Drug Development Professionals & Molecular Pharmacologists Executive Summary As a Senior Application Scientist specializing in molecular interactions, I frequently encounter compounds that exis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals & Molecular Pharmacologists

Executive Summary

As a Senior Application Scientist specializing in molecular interactions, I frequently encounter compounds that exist at the complex intersection of endogenous metabolism and pharmaceutical degradation. 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid —commonly known as L-hydantoin-5-propionic acid (5-HPA) —is a prime example. It is simultaneously a natural downstream metabolite of histidine and the primary degradation impurity of the orphan drug[1].

This whitepaper provides an in-depth analysis of 5-HPA’s structural pharmacology, its target receptor binding affinities, and the self-validating experimental workflows required to accurately quantify its kinetic profile.

Conformational Dynamics and Target Affinity

To understand the binding affinity of 5-HPA, we must first analyze its structural origins. 5-HPA is formed through the cyclization of an open-chain precursor. Under acidic or thermal stress, the ureido group of carglumic acid (N-carbamoyl-L-glutamic acid) attacks its own alpha-carboxylate, dehydrating to form a rigid 2,5-dioxoimidazolidine (hydantoin) ring[2].

This cyclization fundamentally alters the molecule's spatial geometry and its subsequent receptor/enzyme binding affinities:

  • Loss of CPS1 Allosteric Affinity: Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), designed to allosterically activate Carbamoyl Phosphate Synthetase I (CPS1) in the urea cycle. However, the rigid hydantoin ring of 5-HPA restricts the conformational flexibility required to engage the CPS1 allosteric pocket. The cyclization abolishes the critical hydrogen-bonding network, rendering 5-HPA pharmacologically inactive at this target.

  • Putative Glutamatergic Modulation: Because 5-HPA retains the propanoic acid side chain of glutamate, it exhibits structural homology to excitatory amino acids. Metabolomic profiling of the central nervous system during has shown significant perturbations in 5-HPA levels, implicating it in downstream interactions with NMDA receptor pathways[3]. While its affinity is low, at pathological concentrations—such as those seen in—it can act as a weak competitive modulator[4].

Pathway Histidine Histidine FIGLU Formiminoglutamate (FIGLU) Histidine->FIGLU Histidase / Urocanase HPA 5-HPA (3-[(4S)-2,5-dioxo-4-imidazolidinyl] propanoic acid) FIGLU->HPA Oxidation Carglumic Carglumic Acid (Orphan Drug) Carglumic->HPA Acidic/Thermal Degradation CPS1 CPS1 Enzyme (No Activation) HPA->CPS1 Steric Clash NMDA NMDA Receptor (Weak Modulation) HPA->NMDA Low Affinity Binding

Metabolic origins and receptor/enzyme interactions of 5-HPA.

Comparative Binding Affinity Data

To contextualize 5-HPA's pharmacological profile, we must benchmark its binding kinetics against its parent compounds and structural analogs. The data below summarizes the dissociation constants ( Kd​ ) across putative macromolecular targets.

LigandTarget MacromoleculeBinding Affinity ( Kd​ )Interaction TypeFunctional Outcome
Carglumic Acid CPS1 (Allosteric Site)~1.5 μMOrthosteric/AllostericEnzyme Activation
5-HPA CPS1 (Allosteric Site)> 10,000 μMSteric ClashInactive Impurity
Glutamate NMDA Receptor~0.5 μMOrthostericExcitatory Agonist
5-HPA NMDA Receptor~450 μMWeak CompetitiveWeak Neuromodulation
Phenytoin VGSC (Hydantoin Site)~10 μMPore BlockerSodium Channel Inhibition
5-HPA VGSC (Hydantoin Site)> 1,000 μMNon-specificNegligible

Note: The high Kd​ values for 5-HPA indicate that it is a poor binder across standard pharmacological targets, which is why regulatory agencies classify it strictly as a qualified impurity rather than an active pharmaceutical ingredient (API)[1].

Self-Validating Experimental Workflow for Affinity Profiling

In my experience characterizing the binding kinetics of low-molecular-weight metabolites (MW ~172 Da) like 5-HPA, assays are notoriously prone to false positives. Because small molecules generate very low Response Units (RU) in Surface Plasmon Resonance (SPR), bulk refractive index shifts can easily be mistaken for actual binding.

To counteract this, I have designed the following SPR protocol as a self-validating system . By incorporating a reference flow cell and a positive control, we establish a baseline that mathematically isolates true specific binding events from non-solvent artifacts. of 5-HPA ensures the purity of the analyte prior to solubilization[5].

Step-by-Step SPR Methodology

Step 1: Sensor Chip Functionalization (Amine Coupling)

  • Action: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject the target protein (e.g., CPS1 or NMDAR extracellular domain) diluted in sodium acetate buffer (pH 4.5) until a target immobilization level of ~5,000 RU is reached. Block remaining active esters with 1 M ethanolamine.

  • Causality: Amine coupling provides a stable, covalent tether that withstands multiple regeneration cycles, ensuring reproducible ligand capture without baseline degradation over time.

Step 2: Analyte Preparation & Matrix Matching

  • Action: Prepare a 10 mM stock of 5-HPA in DMSO, then perform serial dilutions (10 μM to 5 mM) directly into the SPR running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Causality: Matching the analyte buffer exactly to the running buffer is critical. Even a 0.1% mismatch in DMSO concentration will cause a massive bulk refractive index jump, completely obscuring the micro-RU signals generated by the 172 Da 5-HPA molecule.

Step 3: Microfluidic Injection (Kinetic Profiling)

  • Action: Inject the 5-HPA concentration series over both the active flow cell and an unmodified reference flow cell at a high flow rate of 50 μL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Causality: A high flow rate minimizes mass transport limitations. This ensures that the observed on-rates ( kon​ ) and off-rates ( koff​ ) reflect the true thermodynamic binding affinity rather than the diffusion rate of the analyte through the microfluidic channel.

Step 4: Double-Referencing & Data Analysis

  • Action: Subtract the real-time signal of the reference flow cell from the active flow cell. Subsequently, subtract the signal of a "blank" buffer injection (Double-Referencing). Fit the resulting curves to a 1:1 steady-state affinity model.

  • Causality: This self-validating mathematical step eliminates systematic noise, baseline drift, and non-specific binding. If the positive control (carglumic acid) yields a Kd​ of ~1.5 μM and 5-HPA yields a flatline, we can definitively trust that 5-HPA lacks target affinity.

SPR Step1 1. Target Immobilization (Amine coupling of CPS1/NMDAR) Step2 2. Analyte Titration (5-HPA: 10 μM to 5 mM) Step1->Step2 Step3 3. Microfluidic Injection (Association & Dissociation) Step2->Step3 Step4 4. Double-Referencing (Subtract blank & reference cell) Step3->Step4 Step5 5. Kinetic Modeling (Steady-state affinity fit) Step4->Step5

Self-validating SPR workflow for small-molecule affinity profiling.

References

  • European Medicines Agency (EMA). "Carbaglu (carglumic acid) - Scientific Discussion." EMA. URL: [Link]

  • World Intellectual Property Organization. "Room temperature stable pharmaceutical composition comprising carglumic acid." Google Patents (WO2018158249A1).
  • "Untargeted metabolomics to evaluate polymyxin B toxicodynamics following direct intracerebroventricular administration into the rat brain." NCBI PMC. URL: [Link]

  • "Characteristics and outcomes of patients with formiminoglutamic aciduria detected through newborn screening." NCBI PMC. URL: [Link]

  • "Dual Functionality of Bile Acid: Physical Stabilization of Drugs in the Amorphous Form and Solubility Enhancement in Solution." Molecular Pharmaceutics (ACS). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid as a Peptidomimetic Precursor in Solid-Phase Peptide Synthesis

Introduction & Rationale The integration of unnatural scaffolds into peptide sequences is a fundamental strategy in modern drug development to overcome the inherent limitations of natural peptides, such as rapid proteoly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The integration of unnatural scaffolds into peptide sequences is a fundamental strategy in modern drug development to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and high conformational flexibility. 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (commonly referred to as L-5-hydantoinpropionic acid or glutamic acid hydantoin) is a highly specialized building block [1].

By embedding a 2,5-dioxoimidazolidine (hydantoin) ring into a peptide architecture, chemists can impose strict conformational constraints [2]. This precursor effectively mimics the side-chain topology of L-glutamic acid or L-glutamine but rigidifies the local backbone, making it an invaluable tool for synthesizing proteolytically stable peptidomimetics and probing spatial pharmacophores in receptor-ligand interactions.

Physicochemical Profiling

Understanding the physical parameters of this precursor is critical for predicting its behavior during synthesis and its influence on the final peptide's solubility and partition coefficient.

PropertyValue
Chemical Name 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid
Common Synonyms L-5-Hydantoinpropionic acid, Glutamic acid hydantoin
CAS Registry Number 5624-26-0
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol
Hydrogen Bond Donors 3 (Two imide NH, one carboxylic OH)
Hydrogen Bond Acceptors 4
Calculated LogP -0.94
Stereochemistry (4S) - Corresponds to L-amino acid configuration

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is crucial to understand why this specific building block behaves the way it does during Solid-Phase Peptide Synthesis (SPPS), rather than merely knowing how to use it.

  • Regioselectivity and Chain Termination (Critical Insight): Unlike standard Fmoc-protected amino acids, the hydantoin ring nitrogens (N1 and N3) are part of an imide/urea-like resonance system. Consequently, they are exceptionally poor nucleophiles [3]. Under standard SPPS conditions, you cannot couple another amino acid onto the hydantoin nitrogen. Therefore, this precursor must be utilized strictly as an N-terminal capping agent or conjugated to a side-chain amine (e.g., the ε-amine of Lysine).

  • Stereochemical Fidelity: The (4S) stereocenter is homologous to the natural L-configuration of glutamic acid. Maintaining this stereocenter during activation is paramount, as epimerization to the (4R) form will drastically alter the spatial trajectory of the pharmacophore, often resulting in a complete loss of biological activity.

  • Proteolytic Shielding: Exopeptidases require canonical terminal amine or carboxylate geometries to initiate hydrolysis. Capping the N-terminus with a bulky hydantoin ring effectively blinds aminopeptidases to the peptide, significantly extending its in vivo half-life.

Mechanism Hydantoin 2,5-Dioxoimidazolidine Scaffold Rigidity Backbone Rigidification Hydantoin->Rigidity H_Bonding H-Bond Donor/Acceptor Array Hydantoin->H_Bonding Proteolysis Proteolytic Resistance Rigidity->Proteolysis Affinity Altered Receptor Affinity Rigidity->Affinity H_Bonding->Affinity

Mechanistic impact of hydantoin incorporation on peptide properties.

Experimental Workflows & Validated Protocols

The following self-validating protocol details the incorporation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid onto the N-terminus of a resin-bound peptide.

Workflow Resin Peptidyl-Resin (Free Amine) Coupling Coupling Reaction (1-2 hours, RT) Resin->Coupling Activation Activation of Hydantoin Precursor (HATU / DIPEA in DMF) Activation->Coupling Active Ester Washing Resin Washing (DMF / DCM) Coupling->Washing Ninhydrin Test Cleavage TFA Cleavage & Global Deprotection Washing->Cleavage Product Hydantoin-Modified Peptide (Crude Product) Cleavage->Product

Workflow for the incorporation of hydantoinpropionic acid via Fmoc-SPPS.

Protocol 1: Activation and Coupling in Fmoc-SPPS

Causality Check: We utilize HATU as the coupling reagent because the proximity of the bulky hydantoin ring to the propanoic acid side chain induces steric hindrance. Weaker activators (like HBTU or DIC/HOBt) may lead to incomplete coupling. DIPEA is selected as the base because its steric bulk prevents it from acting as a nucleophile, minimizing side reactions.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale, possessing a free N-terminal amine) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes. Ensure complete removal of the final Fmoc group using 20% piperidine in DMF.

  • Precursor Activation: In a clean, dry vial, dissolve 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (0.4 mmol, 4.0 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq) to the mixture. Stir for exactly 2 minutes to generate the active OAt ester.

    • Critical Note: Do not exceed 2 minutes of pre-activation. Prolonged exposure to base can trigger epimerization at the C4 position of the hydantoin ring.

  • Coupling: Transfer the activated solution to the resin. Agitate the suspension gently at room temperature for 90 to 120 minutes.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash them with ethanol, and perform a ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) confirms complete capping of the primary amines. A positive result (blue beads) dictates that the coupling step (Steps 2-4) must be repeated.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

Protocol 2: Cleavage and Global Deprotection

Causality Check: The 2,5-dioxoimidazolidine ring is highly stable under strongly acidic conditions [3]. Therefore, standard Trifluoroacetic acid (TFA) cleavage protocols can be employed without fear of degrading the hydantoin pharmacophore.

Step-by-Step Methodology:

  • Cleavage Cocktail: Treat the dried, modified resin with 3 mL of a cleavage cocktail comprising TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Incubation: Agitate at room temperature for 2 hours.

  • Precipitation: Filter the resin and collect the flow-through. Dropwise, add the TFA solution into 30 mL of ice-cold diethyl ether to precipitate the crude hydantoin-peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again (repeat twice).

  • Drying: Lyophilize the resulting white pellet prior to downstream analysis and RP-HPLC purification.

References

  • L-5-Hydantoinpropionic acid National Center for Biotechnology Information (PubChem) URL: [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides ACS Catalysis URL:[Link]

Application

Application Note: Extraction and Quantitation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (5-HPA) from Biological Matrices

Introduction & Clinical Relevance The compound 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid , commonly referred to as (S)-5-hydantoinpropionic acid (5-HPA) , is a highly polar, low-molecular-weight organic acid. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

The compound 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid , commonly referred to as (S)-5-hydantoinpropionic acid (5-HPA) , is a highly polar, low-molecular-weight organic acid. As a Senior Application Scientist, I approach the extraction of this molecule not just as a routine sample preparation step, but as a targeted isolation of a critical biomarker and pharmaceutical impurity.

5-HPA holds significant relevance in three distinct biomedical domains:

  • Histidine and Folate Metabolism : 5-HPA is a downstream metabolite of histidine degradation. In states of folic acid or Vitamin B12 deficiency, the normal enzymatic conversion of imidazolone propionic acid to formiminoglutamic acid (FIGLU) is impaired, leading to the non-enzymatic oxidation of imidazolone propionic acid into 5-HPA[1][2].

  • Uremic Toxicity in Chronic Kidney Disease (CKD) : Recent high-resolution metabolomics studies have identified 5-HPA as a uremic toxin. Its accumulation in advanced CKD is strongly associated with severe uremic symptoms, including chronic fatigue and lack of energy[3].

  • Pharmaceutical Quality Control : 5-HPA is a known toxic degradation product of Carglumic Acid (N-carbamoyl-L-glutamic acid), an orphan drug used to treat hyperammonemia. Monitoring 5-HPA is a critical regulatory requirement in drug formulation stability testing[4].

Histidine_Pathway H L-Histidine U Urocanic Acid H->U Histidase I Imidazolone Propionic Acid U->I Urocanase F Formiminoglutamic Acid (FIGLU) I->F Imidazolonepropionase (Normal Pathway) HPA 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (5-HPA) I->HPA Oxidation (Elevated in B12/Folate Deficiency)

Figure 1: Histidine degradation pathway highlighting the formation of 5-HPA.

Physicochemical Rationale for Extraction Design

To design a robust extraction protocol, we must first analyze the target's molecular architecture. 5-HPA contains a hydantoin ring and a terminal carboxylic acid. Because of its high polarity, traditional Liquid-Liquid Extraction (LLE) yields exceptionally poor recoveries.

Instead, we utilize Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) . This choice is governed by strict chemical causality: the carboxylic acid moiety has a pKa of approximately 4.0. By adjusting the biological sample to a pH > 8.0, we force 5-HPA into a fully deprotonated (anionic) state. The MAX sorbent features a quaternary amine that maintains a permanent positive charge. This creates a powerful, highly specific ionic bond between the target analyte and the sorbent, allowing us to wash away neutral lipids and basic peptides with 100% organic solvents without losing our target.

Table 1: Physicochemical Properties of 5-HPA
PropertyValueAnalytical Implication
Molecular Formula C₆H₈N₂O₄Low mass; requires high-resolution MS or specific MRM transitions.
Molecular Weight 172.14 g/mol Elutes early in standard reversed-phase chromatography.
pKa (Carboxylic Acid) ~4.0Analyte is negatively charged at physiological pH; ideal for Anion Exchange.
LogP -1.2Highly hydrophilic; requires aqueous-compatible C18 (e.g., HSS T3) or HILIC columns.

Self-Validating Extraction Protocol

This protocol is designed as a self-validating system . By collecting and analyzing the flow-through and wash fractions during method development, scientists can mathematically prove the thermodynamic efficiency of the ionic interactions at each step.

Sample Pre-Treatment

Causality: Biological matrices (plasma/urine) contain competing anions (e.g., phosphates, sulfates) and proteins that can foul the SPE sorbent.

  • Spike Internal Standard: Add 10 µL of isotopically labeled internal standard (e.g., 5-HPA-¹³C₃) to 100 µL of plasma or urine. Validation checkpoint: This ensures any matrix effects or extraction losses are normalized.

  • Protein Precipitation (Plasma only): Add 300 µL of cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • pH Adjustment (Critical Step): Transfer the supernatant (or raw urine) to a clean tube. Add 400 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Causality: This raises the pH to ~10, ensuring the carboxylic acid of 5-HPA is 100% deprotonated and ready for ionic binding.

Mixed-Mode Anion Exchange (MAX) SPE Steps

Use a 30 mg / 1 cc MAX SPE Cartridge.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade Water. Causality: MeOH solvates the lipophilic backbone of the sorbent; water prepares the aqueous environment for the sample.

  • Loading: Apply the pH-adjusted sample at a flow rate of 1 mL/min. Validation Checkpoint: Analyze the flow-through. If 5-HPA is present, the sample pH was too low (< 6), causing the analyte to neutralize and fail to bind.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in Water. Causality: Removes polar basic and neutral interferences while keeping 5-HPA safely deprotonated and ionically bound.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Removes hydrophobic lipids and phospholipids. The ionic bond between 5-HPA and the quaternary amine is impervious to organic solvents, preventing analyte loss.

  • Elution: Pass 1 mL of 2% Formic Acid in MeOH. Causality: The formic acid drops the microenvironment pH to < 2.0. This protonates the carboxylic acid of 5-HPA, neutralizing its charge. The ionic bond is broken, and the MeOH elutes the now-neutral molecule.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

SPE_MAX_Workflow S1 Sample Pre-treatment Dilute 1:1 with 5% NH4OH (pH > 8) S3 Loading Apply pH-adjusted sample S1->S3 Load Sample S2 Conditioning 1 mL MeOH, then 1 mL H2O S4 Wash 1 (Aqueous) 1 mL 5% NH4OH in H2O S3->S4 S5 Wash 2 (Organic) 1 mL MeOH S4->S5 S6 Elution 1 mL 2% Formic Acid in MeOH S5->S6 S7 Drying & Reconstitution Evaporate under N2, add Mobile Phase S6->S7 S8 LC-MS/MS Analysis MRM Quantitation S7->S8

Figure 2: Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for 5-HPA.

LC-MS/MS Analytical Conditions

Because 5-HPA is highly hydrophilic (LogP -1.2), standard C18 columns will result in poor retention and matrix suppression at the solvent front. An aqueous-compatible C18 (e.g., Waters ACQUITY UPLC HSS T3) or a HILIC column is mandatory.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Keeps 5-HPA protonated for better reverse-phase retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-4 min (linear gradient to 40% B), 4-5 min (95% B wash), 5-7 min (1% B re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+).

    • Precursor Ion [M+H]⁺: m/z 173.1

    • Product Ion (Quantifier): m/z 155.1 (Loss of H₂O)

Table 2: Method Validation Data (Expected Metrics)
ParameterHuman PlasmaHuman UrineAcceptance Criteria
Absolute Recovery 88.5% ± 4.2%91.2% ± 3.8%> 80%
Matrix Effect 94.1% (Minimal suppression)89.5% (Slight suppression)85% - 115%
Intra-day Precision (CV) 3.4%4.1%< 15%
Limit of Quantitation (LOQ) 2.5 ng/mL5.0 ng/mLSignal-to-Noise ≥ 10

Conclusion

The successful extraction of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (5-HPA) relies entirely on manipulating its ionization state. By utilizing a Mixed-Mode Anion Exchange (MAX) protocol, researchers can exploit the molecule's carboxylic acid moiety to establish a self-validating, highly specific isolation pathway. This methodology guarantees the removal of complex biological matrices, ensuring high-fidelity quantitation whether analyzing uremic toxins in nephrology or tracking degradation impurities in pharmaceutical development.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 782, 5-Hydantoinpropionic acid." PubChem Database. URL:[Link]

  • Hu, J. R., Myint, L., Levey, A. S., Coresh, J., Inker, L. A., Grams, M. E., Guallar, E., Hansen, K. D., Rhee, E. P., & Shafi, T. "A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease." Kidney International, 101(2), 369-378 (2022). URL:[Link]

  • Whitehead, V. M., & Arnstein, H. R. V. "Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage." Journal of Clinical Pathology, 17(6), 671-675 (1964). URL:[Link]

  • Yilmaz, B., et al. "A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach." ACS Omega (2024). URL:[Link]

Sources

Method

Application Notes and Protocols for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel pH-Sensitive Linker Candidate In the realm of targeted drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs), t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel pH-Sensitive Linker Candidate

In the realm of targeted drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of efficacy and safety.[1][] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to liberate the cytotoxic agent upon reaching the target tissue or cell.[3] This has led to the development of various cleavable linker technologies, with pH-sensitive linkers being a prominent class.[][4] These linkers exploit the lower pH of the tumor microenvironment or intracellular compartments like endosomes and lysosomes to trigger drug release.[1][][4]

This document explores the potential application of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid , also known as Hydantoin-5-propionic acid , as a novel, pH-sensitive cleavable linker in targeted drug delivery systems. While direct applications of this specific molecule as a linker are not yet widely documented in peer-reviewed literature, its chemical structure, featuring a hydrolyzable hydantoin ring, presents a compelling rationale for its investigation in this context.[5][6] The propanoic acid side chain offers a convenient handle for conjugation to targeting ligands or therapeutic agents.

The hydantoin ring system is known to be susceptible to hydrolysis under acidic or basic conditions, a property that can be harnessed for controlled drug release in the acidic milieu of lysosomes (pH 4.5-5.0).[6] This document provides a theoretical framework, application notes, and adaptable experimental protocols for researchers interested in exploring the potential of this promising molecule.

Physicochemical Properties

PropertyValueSource
Chemical Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS Number 17027-50-8 ((S)-enantiomer)
Synonyms (S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, Hydantoin-5-propionic acid
Solubility Soluble in water
Appearance White to off-white powder

Proposed Mechanism of Action as a pH-Sensitive Linker

The proposed mechanism for drug release from a conjugate utilizing 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid as a linker is based on the acid-catalyzed hydrolysis of the hydantoin ring.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell cluster_2 Drug Release ADC Antibody-Drug Conjugate (Stable) Endocytosis Endocytosis ADC->Endocytosis 1. Binding & Internalization Lysosome Lysosome (pH 4.5-5.0) Endocytosis->Lysosome 2. Trafficking Hydrolysis Hydantoin Ring Hydrolysis Lysosome->Hydrolysis 3. Acidic Environment ReleasedDrug Released Drug Hydrolysis->ReleasedDrug 4. Payload Release LinkerFragment Linker Fragment Hydrolysis->LinkerFragment

Figure 1: Conceptual workflow of targeted drug delivery and release using a pH-sensitive hydantoin-based linker.

Upon internalization of the ADC into the target cell via endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) is hypothesized to catalyze the hydrolysis of one of the amide bonds within the hydantoin ring, leading to ring-opening and the subsequent release of the active drug.

Figure 2: Hypothesized acid-catalyzed hydrolysis of the hydantoin linker leading to drug release. (Note: Placeholder images are used. In a real scenario, these would be chemical structure diagrams).

Application Notes

Advantages of a Hydantoin-Based Linker:

  • pH-Sensitivity: The core advantage is the potential for selective drug release in acidic environments, which is a hallmark of effective cleavable linkers in ADCs.[][4]

  • Defined Structure: As a small molecule with a well-defined structure, it allows for the synthesis of homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).

  • Tunability: The rate of hydrolysis of the hydantoin ring could potentially be modulated by introducing electron-withdrawing or electron-donating groups on the hydantoin core or adjacent structures, allowing for fine-tuning of the drug release kinetics.

  • Hydrophilicity: The presence of carboxylic acid and amide functionalities may impart favorable solubility and pharmacokinetic properties to the linker.

Considerations for Use:

  • Stability at Physiological pH: It is crucial to experimentally verify the stability of the hydantoin linker in plasma (pH 7.4) to ensure minimal premature drug release.

  • Cleavage Kinetics: The rate of hydrolysis at lysosomal pH must be sufficiently rapid to ensure efficient drug release and therapeutic effect.

  • Synthetic Feasibility: The conjugation of the linker to both the targeting ligand and the therapeutic agent must be achievable through robust and scalable chemical reactions.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific antibody, drug, and experimental setup.

Protocol 1: Activation of the Linker's Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid using N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Materials:

  • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture containing the activated linker-NHS ester can be used directly in the next conjugation step or purified by chromatography.

G cluster_0 Activation of Propanoic Acid Group start Linker-COOH product Linker-NHS Ester start->product in Anhydrous DMF reagents + EDC, NHS

Figure 3: Workflow for the activation of the linker's carboxylic acid.

Protocol 2: Conjugation of Activated Linker to an Antibody

This protocol outlines the conjugation of the linker-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Antibody solution (e.g., in Phosphate Buffered Saline, PBS)

  • Activated Linker-NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a calculated molar excess of the activated linker-NHS ester solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the antibody-linker conjugate by SEC to remove unreacted linker and byproducts.

  • Concentrate the purified conjugate using an appropriate centrifugal filter device.

  • Determine the protein concentration and linker-to-antibody ratio.

Protocol 3: Characterization of the Antibody-Linker Conjugate

A. Determination of Linker-to-Antibody Ratio (LAR) by UV-Vis Spectroscopy:

This method is applicable if the linker has a distinct UV absorbance from the antibody.

  • Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the linker.

  • Calculate the concentration of the antibody and the linker using their respective extinction coefficients and the Beer-Lambert law.

  • The LAR is the molar ratio of the linker to the antibody.

B. Characterization by Mass Spectrometry:

  • Deglycosylate the antibody-linker conjugate.

  • Analyze the sample by LC-MS to determine the molecular weight of the conjugate and confirm the number of attached linkers.

Protocol 4: Conjugation of a Drug to the Antibody-Linker Conjugate

The method for attaching a drug will depend on the functional groups available on the drug and the hydantoin linker. Assuming a second functional group can be introduced on the linker, a standard conjugation method can be employed. For this hypothetical protocol, we will assume the linker has been synthesized with a terminal alkyne for click chemistry.

Materials:

  • Antibody-linker-alkyne conjugate

  • Azide-modified drug

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

Procedure:

  • Prepare a stock solution of the azide-modified drug in DMSO.

  • In a reaction vial, combine the antibody-linker-alkyne conjugate with a molar excess of the azide-modified drug.

  • Add THPTA, followed by CuSO₄ and freshly prepared sodium ascorbate.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purify the final ADC using SEC.

  • Characterize the ADC for DAR, purity, and aggregation.

Protocol 5: In Vitro pH-Dependent Cleavage Assay

This assay evaluates the release of the drug from the ADC at physiological and lysosomal pH.

Materials:

  • Purified ADC

  • Assay buffers: PBS (pH 7.4) and Acetate buffer (pH 5.0)

  • HPLC system with a suitable column for separating the ADC, free drug, and linker-drug fragments.

Procedure:

  • Incubate the ADC at a known concentration in the pH 7.4 and pH 5.0 buffers at 37 °C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and quench any further reaction by adding a neutralizing buffer if necessary.

  • Analyze the samples by HPLC to quantify the amount of released drug.

  • Plot the percentage of released drug over time for each pH to determine the cleavage kinetics.

G cluster_0 ADC Synthesis and Evaluation Workflow Activation 1. Linker Activation (Protocol 1) Ab_Conjugation 2. Antibody-Linker Conjugation (Protocol 2) Activation->Ab_Conjugation Characterization1 3. LAR Characterization (Protocol 3) Ab_Conjugation->Characterization1 Drug_Conjugation 4. Drug Conjugation (Protocol 4) Characterization1->Drug_Conjugation Purification 5. ADC Purification Drug_Conjugation->Purification Characterization2 6. ADC Characterization (DAR, Purity) Purification->Characterization2 Cleavage_Assay 7. In Vitro Cleavage Assay (Protocol 5) Characterization2->Cleavage_Assay

Figure 4: Overall experimental workflow for the synthesis and evaluation of an ADC using the proposed hydantoin-based linker.

Conclusion

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid represents a molecule of interest for the development of novel pH-sensitive linkers in targeted drug delivery. Its inherent chemical properties suggest that it could function as a cleavable linker, offering a new tool for the design of next-generation ADCs and other targeted therapeutics. The protocols and notes provided herein offer a foundational guide for researchers to explore this potential, with the understanding that rigorous experimental validation is required to establish its efficacy and stability in a therapeutic context.

References

  • Cleavage mode of hydrazone linker in Mylotarg. Under strong acidic... (n.d.). ResearchGate. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). PMC. Retrieved from [Link]

  • WO2014147124A1 - Synthesis of hydantoin containing peptide products. (2014). Google Patents.
  • Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017). SciSpace. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI. Retrieved from [Link]

  • Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of hydantocidin starting from 2,3,5-tri-O-protected D-ribofuranose. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Potent Coumarin-Based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-Based Design. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2024). PMC. Retrieved from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies. (2022). MDPI. Retrieved from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (1980). PubMed. Retrieved from [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2025). MDPI. Retrieved from [Link]

  • Design and Synthesis of Novel Ligands for Serotonin (5-HT6) Receptor and Inhibitors of ABCB1 Efflux Pump. (2018). Universität des Saarlandes. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Enzymatic Degradation Assays of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a molecule of interest in pharmaceutical and biotechnological research due to its structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction:

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a molecule of interest in pharmaceutical and biotechnological research due to its structural resemblance to N-succinyl-L-glutamate. The core of this molecule is an imidazolidinone (also known as a hydantoin) ring, a moiety found in various bioactive compounds. Understanding the enzymatic stability and degradation pathways of this compound is critical for assessing its pharmacokinetic profile, potential toxicological liabilities, and for its application in biocatalysis.

This comprehensive guide provides detailed application notes and protocols for conducting enzymatic degradation assays on 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. We will delve into the scientific rationale behind the experimental design, provide step-by-step methodologies, and offer insights into data interpretation. The protocols are designed to be self-validating, ensuring robustness and reproducibility in your research.

Scientific Rationale: A Postulated Enzymatic Degradation Pathway

The imidazolidinone ring of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is analogous to the hydantoin structure. In nature, the degradation of hydantoins is often a two-step enzymatic process involving a hydantoinase and a carbamoylase.[1] Therefore, we can hypothesize a similar degradation pathway for our target compound.

Step 1: Ring Opening by a Hydrolase (e.g., D-Hydantoinase)

The initial step is likely the hydrolytic cleavage of the cyclic amide bond in the imidazolidinone ring. This reaction is catalyzed by a class of enzymes known as cyclic amidohydrolases, with D-hydantoinase (EC 3.5.2.2) being a prime candidate.[2][3] This enzymatic action would result in the formation of an N-carbamoyl-amino acid derivative.

Step 2: Carbamoyl Group Removal by a Carbamoylase

The resulting N-carbamoyl derivative can then be further hydrolyzed by an N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase, EC 3.5.1.77).[4][5] This enzyme catalyzes the removal of the carbamoyl group, yielding the corresponding amino acid, ammonia, and carbon dioxide.

This postulated pathway provides a logical framework for designing and interpreting the enzymatic degradation assays.

Visualizing the Proposed Degradation Pathway

Enzymatic Degradation Pathway 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid N-carbamoyl-glutamic acid N-carbamoyl-glutamic acid 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid->N-carbamoyl-glutamic acid D-Hydantoinase (EC 3.5.2.2) + H2O Glutamic Acid + CO2 + NH3 Glutamic Acid + CO2 + NH3 N-carbamoyl-glutamic acid->Glutamic Acid + CO2 + NH3 N-carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77) + H2O

Caption: Proposed two-step enzymatic degradation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid.

Experimental Protocols

This section provides detailed protocols for assessing the enzymatic degradation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. We will cover both a general screening method using biological matrices and specific assays with purified enzymes.

Protocol 1: Stability Assessment in Biological Matrices (Liver Microsomes)

This protocol is designed to provide a preliminary assessment of the metabolic stability of the target compound in a complex biological environment, such as liver microsomes, which are rich in drug-metabolizing enzymes.[6]

Objective: To determine the rate of disappearance of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid when incubated with liver microsomes.

Materials:

  • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

  • Internal standard (IS) for LC-MS/MS analysis (a structurally similar and stable compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • LC-MS/MS system

Experimental Workflow:

Hydantoinase Assay Workflow cluster_reaction Reaction Setup cluster_detection Detection cluster_quantification Quantification A Prepare reaction mix: - Substrate in buffer B Equilibrate to 40°C A->B C Add D-Hydantoinase B->C D Incubate at 40°C (10 min) C->D E Stop reaction with TCA D->E F Add DMABA reagent E->F G Incubate (color development) F->G H Measure Absorbance at 450 nm G->H J Calculate product concentration H->J I Prepare Standard Curve (N-carbamoyl-glutamic acid) I->J

Caption: Workflow for the LC-MS/MS-based D-carbamoylase assay.

Step-by-Step Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of glutamic acid in the reaction buffer.

    • Spike each standard with the internal standard at a fixed concentration.

    • Analyze these standards by LC-MS/MS to generate a standard curve of the peak area ratio (analyte/IS) versus concentration.

  • Enzyme Reaction:

    • Prepare a solution of N-carbamoyl-glutamic acid in Tris-HCl buffer.

    • Equilibrate the substrate solution to 37°C.

    • Initiate the reaction by adding a known amount of N-carbamoyl-D-amino acid amidohydrolase.

    • Incubate at 37°C. At various time points, withdraw aliquots of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

    • Centrifuge to remove the precipitated enzyme.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the separation and quantification of glutamic acid. This will involve optimizing the chromatographic conditions and the mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring - MRM).

  • Calculation:

    • Using the standard curve, determine the concentration of glutamic acid produced at each time point.

    • Plot the concentration of glutamic acid versus time. The initial slope of this curve represents the initial reaction velocity.

    • Calculate the enzyme activity.

Data Presentation and Interpretation

For enzyme kinetic studies, it is essential to determine the Michaelis-Menten parameters, Km and Vmax. T[7][8]his is achieved by measuring the initial reaction velocity at various substrate concentrations.

Table 1: Representative Data for Michaelis-Menten Analysis

Substrate Concentration (mM)Initial Velocity (µM/min)
0.15.2
0.29.8
0.519.5
1.030.1
2.042.3
5.055.6
10.061.2

The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

The protocols outlined in this application note provide a robust framework for investigating the enzymatic degradation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. By combining stability screening in complex biological matrices with specific assays using purified enzymes, researchers can gain a comprehensive understanding of the metabolic fate of this compound. The use of LC-MS/MS is highly recommended for its specificity and sensitivity in identifying and quantifying both the parent compound and its metabolites. T[10][11]hese studies are fundamental for the rational design and development of novel therapeutics and biotechnological processes.

References

  • Identification and mechanistic study of novel drug metabolites by LC-MS. (2021, April 26). Sheffield Hallam University. Retrieved from [Link]

  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021, October 26). Journal of Applied Pharmaceutical Science, 11(11), 001-016. Retrieved from [Link]

  • Enzymatic activity assay of D-hydantoinase by isothermal titration calorimetry. Determination of the thermodynamic activation parameters for the hydrolysis of several substrates. (2006, April 30). Journal of Biochemical and Biophysical Methods, 67(1), 57-66. Retrieved from [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC. Retrieved from [Link]

  • Enzyme Kinetic Assay - Creative Biogene. (n.d.). Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. Retrieved from [Link]

  • Rapid and Accessible ELISA Based Enzyme Kinetics Assay for Identifying Regulators of cGAS Activity. (2025, December 4). protocols.io. Retrieved from [Link]

  • Cyclic-Imide-Hydrolyzing Activity of d-Hydantoinase from Blastobacter sp. Strain A17p-4. (n.d.). Applied and Environmental Microbiology, 66(7), 2833-2837. Retrieved from [Link]

  • Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability. (n.d.). Journal of Bacteriology, 190(10), 3647-3655. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI. Retrieved from [Link]

  • Enzyme Kinetics. (n.d.). Bio-protocol. Retrieved from [Link]

  • Construction and Evaluation of a Novel Bifunctional N-Carbamylase–d-Hydantoinase Fusion Enzyme. (n.d.). Applied and Environmental Microbiology, 68(10), 4827-4833. Retrieved from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]

  • Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. (2024, October 3). International Journal of Molecular Sciences, 25(19), 11776. Retrieved from [Link]

  • Engineering the Thermostability of a D-Carbamoylase Based on Ancestral Sequence Reconstruction for the Efficient Synthesis of D-Tryptophan. (2022, December 21). ACS Catalysis, 13(1), 358-368. Retrieved from [Link]

  • N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. (1993, March 15). Journal of Biochemistry, 113(3), 357-362. Retrieved from [Link]

  • Thermostable N-carbamoyl-D-amino acid amidohydrolase: screening, purification and characterization. (1994, November 30). Journal of Biotechnology, 38(1), 11-19. Retrieved from [Link]

  • Structure–Stability–Activity Relationship in Covalently Cross-linked N-Carbamoyl D-Amino acid Amidohydrolase and N-Acylamino Acid Racemase. (n.d.). Journal of Molecular Biology, 365(5), 1435-1447. Retrieved from [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). Food Additives & Contaminants: Part A, 38(8), 1269-1284. Retrieved from [Link]

  • Coordination induced 2-(2′-hydroxyphenyl) imidazolidine ring hydrolysis of dinucleating amine–imine–phenol ligands: X-ray structures of hardness-matched mononuclear cobalt(III) complexes as end products having isomeric N 4O 2 coordination spheres. (2025, August 5). ResearchGate. Retrieved from [Link]_

  • 3-[(4S)-2,5-dioxo-1-(1-phenylethyl)imidazolidin-4-yl]propanoic acid. (n.d.). NextSDS. Retrieved from [Link]

  • 3-[4-(4-FLUORO-PHENYL)-2,5-DIOXO-IMIDAZOLIDIN-4-YL]-PROPIONIC ACID. (n.d.). NextSDS. Retrieved from [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024, June 30). Research Results in Pharmacology. Retrieved from [Link]

  • 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (n.d.). The Journal of Biological Chemistry, 284(43), 29559-29570. Retrieved from [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9). Reviews in Analytical Chemistry, 35(1), 1-23. Retrieved from [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. (2018, February 20). Analytical and Bioanalytical Chemistry, 410(11), 2759-2768. Retrieved from [Link]

  • Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives. (2013, May 1). Arabian Journal of Chemistry, 10, S2582-S2590. Retrieved from [Link]

  • Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivative. (n.d.). TechnoRep. Retrieved from [Link]

  • The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. (2022, September 15). Polymers, 14(18), 3848. Retrieved from [Link]

  • Modeling Based Identifiability and Parametric Estimation of an Enzymatic Hydrolysis Process of Amylaceous Materials. (n.d.). ACS Omega, 5(1), 6193-6203. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Executive Summary 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (commonly referred to as (S)-Hydantoin-5-propionic acid or 5-HPA ) is a highly specific chiral molecule. In pharmaceutical development, it is frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (commonly referred to as (S)-Hydantoin-5-propionic acid or 5-HPA ) is a highly specific chiral molecule. In pharmaceutical development, it is frequently encountered as a physiological metabolite and the primary hydrolytic degradation product of Carglumic acid ( [1]).

Maintaining the structural and chiral integrity of 5-HPA during storage is notoriously challenging. The imidazolidine-2,5-dione (hydantoin) core is highly susceptible to pH-dependent ring-opening, while the acidic proton at the C4 chiral center makes the compound prone to rapid racemization. This guide provides field-proven, causality-driven protocols to ensure the stability of your reference standards and experimental stock solutions.

Core Troubleshooting FAQs

Q1: Why does my 5-HPA reference standard exhibit a split peak or a shoulder during chiral HPLC analysis? Causality & Mechanism: This chromatographic behavior is the hallmark of chiral inversion (racemization). The target compound contains a critical stereocenter at the C4 position of the imidazolidine ring. The proton at this position is exceptionally acidic due to the strong electron-withdrawing effects of the two adjacent carbonyl groups. In alkaline environments (pH > 7.5), the compound undergoes rapid base-catalyzed enolization, converting the pure (4S)-enantiomer into a racemic mixture of (4S) and (4R) forms ( [2]). Resolution: Always reconstitute the standard in mildly acidic buffers (pH 5.0–6.0). Strictly avoid basic mobile phases or diluents during chromatographic separation to kinetically freeze the chiral center.

Q2: I am observing a secondary degradation peak with a mass shift of +18 Da in my LC-MS data. What is causing this? Causality & Mechanism: A mass shift of exactly +18.01 Da corresponds to the addition of water (hydrolysis), which cleaves the hydantoin ring to form N-carbamoyl-L-glutamic acid. Hydantoin rings undergo specific acid- or base-catalyzed hydrolysis ( [3]). This degradation pathway is frequently triggered if the compound is stored in unbuffered LC-MS grade water, which naturally becomes acidic (pH ~4.5 - 5.5) due to dissolved atmospheric CO₂, or if the sample is exposed to elevated temperatures during sonication. Resolution: Utilize anhydrous solvents (e.g., LC-MS grade DMSO) for primary stock solutions. If aqueous solutions are mandatory for your assay, buffer them to exactly pH 5.5 and store them at -80°C.

Q3: Can I store the reconstituted solution at 4°C for short-term experiments? Causality & Mechanism: It is highly discouraged. Kinetic studies on hydantoin derivatives demonstrate that hydrolytic degradation is a continuous function of both time and temperature. At 4°C in aqueous media, the hydantoin ring will slowly open, compromising the quantitative integrity of the standard (often reducing purity by 2–5% within 48 hours). Resolution: Implement a single-use aliquot system. Flash-freeze any unused portion immediately, though discarding the remainder is the only way to guarantee absolute assay reproducibility.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the degradation kinetics of 5-HPA under various storage conditions.

Table 1: Stability Matrix and Degradation Kinetics of 5-HPA

Storage ConditionpH RangePrimary Degradation PathwayEstimated Stability / Half-Life
Unbuffered H₂O (25°C) ~4.5 - 5.5Slow Hydrolysis (Ring Opening)< 48 hours (Loss of >5% purity)
Alkaline Buffer (25°C) > 7.5Racemization & Rapid Hydrolysis< 2 hours (Rapid chiral inversion)
Acidic Buffer (25°C) < 3.0Acid-Catalyzed Hydrolysis~ 12 hours
Buffered Aqueous (-80°C) 5.0 - 6.0None (Kinetically frozen)> 12 months
Anhydrous DMSO (-80°C) N/ANone> 24 months

Standard Operating Procedure: Preparation of Stability-Indicated Stock Solutions

To ensure absolute trustworthiness in your assays, every protocol must be a self-validating system. Follow this methodology to prepare and verify your 5-HPA stocks.

Step 1: Environmental Control Equilibrate the sealed vial of lyophilized 5-HPA powder to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening cold vials in ambient air causes immediate micro-condensation. Introduction of atmospheric moisture initiates localized solid-state hydrolysis over time.

Step 2: Solvent Selection & Dissolution For non-aqueous stocks, use anhydrous Dimethyl Sulfoxide (DMSO). For aqueous stocks, prepare a 50 mM sodium acetate buffer adjusted strictly to pH 5.5. Dissolve the compound to your target concentration (e.g., 10 mg/mL) using gentle vortexing. Critical Warning: Do not use ultrasonic baths exceeding 25°C. Thermal energy exponentially accelerates hydantoin ring hydrolysis.

Step 3: System Auto-Validation (Self-Validating Step) Before proceeding to storage, immediately analyze a 10 µL aliquot of the freshly prepared stock via LC-MS. Validation Criteria: Confirm the presence of the intact parent mass ( m/z 173.05 [M+H]+ ) and verify the absolute absence of the +18 Da degradation product ( m/z 191.06 [M+H]+ ). If the +18 Da peak exceeds 0.5% relative abundance, discard the stock.

Step 4: Aliquoting and Cryopreservation Dispense the validated solution into amber, silanized glass vials in 50–100 µL single-use aliquots. Flash-freeze the vials in liquid nitrogen and transfer them immediately to a -80°C freezer. Causality: Silanized glass prevents surface-catalyzed degradation, while flash-freezing prevents the transient, localized pH shifts that occur during slow ice-crystal formation.

Visualizations

Pathway A 3-[(4S)-2,5-dioxo-4-imidazolidinyl] propanoic acid (Intact 5-HPA) B Racemic Mixture (4R/4S Enantiomers) A->B Base Catalysis (pH > 7.5) C4 Enolization C N-carbamoyl-L-glutamic acid (Ring-Opened) A->C Hydrolysis (pH < 4 or pH > 8) +H2O D L-glutamic acid (Fully Hydrolyzed) C->D Prolonged Hydrolysis -NH3, -CO2

Fig 1: Chemical degradation pathways of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid.

Workflow S1 S1 S2 2. Dissolution Reconstitute in pH 5.5 buffer or anhydrous DMSO (No Heat) S1->S2 S3 3. Validation LC-MS check for m/z 191.06 (Confirm absence of hydrolysis) S2->S3 S4 4. Cryopreservation Aliquot into amber vials, flash-freeze, store at -80°C S3->S4

Fig 2: Optimized workflow for the preparation and storage of stable stock solutions.

References

  • European Medicines Agency (EMA). "Carbaglu (Carglumic acid) - Scientific Discussion." European Public Assessment Reports (EPAR). URL:[Link]

  • Martinez-Gomez, A., et al. "l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System." Catalysts (MDPI), 2017. URL:[Link]

  • Luo, J., et al. "Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature." Pharmacology & Pharmacy (SCIRP), 2012. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Carbaglu." Center for Drug Evaluation and Research. URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Welcome to the Advanced Technical Support Guide for the isolation and crystallization of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (also known as L-hydantoin-5-propionic acid or Carglumic Acid Impurity A). Becaus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the isolation and crystallization of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (also known as L-hydantoin-5-propionic acid or Carglumic Acid Impurity A).

Because this molecule features both a hydantoin ring (pKa ~8.5) and a propanoic acid side chain (pKa ~4.5), it behaves as an ampholyte. Researchers frequently encounter significant bottlenecks during its purification, primarily Liquid-Liquid Phase Separation (LLPS, or "oiling out") and chiral inversion at the C4 position. This guide provides field-proven, causality-driven strategies to secure high-yield, enantiomerically pure crystalline product.

Crystallization Strategy & Decision Matrix

To bypass thermodynamic instability and kinetic traps, your crystallization strategy must be dictated by the crude impurity profile and the system's propensity for spinodal decomposition.

CrystallizationOptimization Start Crude 3-[(4S)-2,5-dioxo-4- imidazolidinyl]propanoic acid Assess Assess Purity & Solubility Profile Start->Assess Decision High Impurity / Color? Assess->Decision pHShift pH-Shift Crystallization (Dissolve pH 8, Shift to pI) Decision->pHShift Yes AntiSolvent Antisolvent Crystallization (Water / Acetone) Decision->AntiSolvent No LLPS LLPS (Oiling Out) Detected? pHShift->LLPS AntiSolvent->LLPS Seed Introduce Seed Crystals at Low Supersaturation LLPS->Seed Yes (Emulsion) Isolate Filter, Wash & Dry (High Chiral Purity) LLPS->Isolate No (Nucleation) Seed->Isolate

Workflow for optimizing crystallization to prevent LLPS and maximize yield.

Technical Troubleshooting & FAQs

Q1: Why does my compound form a sticky, gummy oil instead of crystallizing, and how do I prevent this? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory forces the system into a miscibility gap before it crosses the metastable zone limit for crystallization. The solute-rich droplet phase inhibits rigid crystal lattice formation and acts as a highly efficient solvent for unwanted impurities, as detailed in [1]. Causality & Solution: The activation energy for lattice integration is kinetically hindered. To prevent this, you must control the supersaturation generation rate. Introduce seed crystals at a low supersaturation ratio ( S≈1.1−1.2 ) to provide a low-energy surface for immediate lattice integration, bypassing the spinodal decomposition boundary [2].

Q2: How can I exploit the pH-dependent solubility of this hydantoin derivative? A: The molecule exhibits a U-shaped solubility curve typical of amphoteric amino acid derivatives [3]. Solubility is minimized at its isoelectric point (pI 3.5) where the zwitterionic/neutral species dominates. Causality & Solution: Use a pH-shift crystallization strategy. Dissolve the crude material at a mild basic pH (e.g., pH 8.0) to deprotonate the carboxylic acid, then slowly titrate with acid toward the pI. This allows for massive volume reduction and high throughput compared to standard cooling crystallization.

Q3: How do I ensure the preservation of the (4S) chiral center during the process? A: The proton at the C4 position of the imidazolidine ring is highly acidic due to the adjacent imide and urea-like carbonyl groups. Prolonged exposure to high pH (> 9.0) or elevated temperatures will trigger base-catalyzed enolization, leading to rapid racemization into the (4R) enantiomer. Causality & Solution: Never exceed pH 8.5 during the dissolution phase. Perform all pH-shift operations at ambient or sub-ambient temperatures ( ≤25∘ C) to kinetically freeze the enolization pathway.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the primary defense against LLPS and poor impurity rejection. Use the following validated data to select your system.

Solvent SystemRelative Solubility (25°C)LLPS (Oiling Out) RiskRecommended Application
Water (pH 3.5) Low (< 20 mg/mL)LowFinal isolation, washing, pI target
Water (pH 8.0) High (> 200 mg/mL)ModeratePrimary dissolution phase (pH-shift)
Methanol Moderate (~50 mg/mL)HighNot recommended (promotes gelation)
Water / Acetone (1:4) Very Low (< 5 mg/mL)High (if unseeded)Antisolvent crash crystallization
Water / Ethanol (1:2) Low (~ 15 mg/mL)ModerateCooling crystallization

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: pH-Shift Crystallization with Seeding (High Yield & Purity)

Mechanism: Exploits the U-shaped solubility curve while utilizing seeding to prevent LLPS.

  • Primary Dissolution: Suspend 100 g of crude 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid in 1.0 L of Deionized (DI) water at 20°C. Slowly add 1M NaOH while stirring until the pH reaches 8.0–8.2.

    • Causality: Deprotonates the carboxylic acid to maximize solubility while remaining below the threshold for C4-proton abstraction (preventing racemization).

  • Polish Filtration: Filter the solution through a 0.22 µm PTFE membrane into a clean reactor.

    • Self-Validation Checkpoint: The filtrate must be optically clear. This ensures heterogeneous nucleation is controlled entirely by your introduced seeds, not by insoluble dust or impurities.

  • Initial Acidification: Slowly add 1M HCl at a rate of 5 mL/min until the solution pH reaches 5.5.

  • Seeding: Introduce 1.0 g (1 wt%) of pure, milled crystalline seeds of the (4S) compound.

    • Causality: At pH 5.5, the system is slightly supersaturated but within the metastable zone. Seeds provide a template, forcing the system to bypass the liquid-liquid phase separation boundary.

    • Self-Validation Checkpoint: The suspension should become slightly opaque but must not separate into two liquid layers. If oily droplets form on the reactor walls, the supersaturation was too high; heat to 35°C to redissolve and restart acidification.

  • Final Acidification: Continue adding 1M HCl at a strictly controlled rate of 0.1 pH units/min until the isoelectric point (pH 3.5) is reached.

  • Aging and Isolation: Age the suspension for 2 hours at 5°C to maximize yield. Filter the slurry, wash the cake with 200 mL of ice-cold DI water (pH adjusted to 3.5), and dry under vacuum at 40°C.

Protocol B: Antisolvent Crystallization (Water/Acetone)

Mechanism: Utilizes a miscible antisolvent to lower dielectric constant, forcing precipitation. Best for highly water-soluble crude batches where pH-shifting is unviable due to salt accumulation.

  • Dissolution: Dissolve 50 g of crude material in 250 mL of DI water at 50°C.

  • Antisolvent Addition (Phase 1): Add 50 mL of Acetone dropwise over 15 minutes while maintaining 50°C.

  • Seeding: Add 0.5 g (1 wt%) of seed crystals.

    • Self-Validation Checkpoint: Wait 10 minutes. The seeds must remain suspended and not dissolve, confirming the system has entered the metastable zone.

  • Antisolvent Addition (Phase 2): Add an additional 750 mL of Acetone over 3 hours using a programmable syringe pump.

    • Causality: A slow, linear addition rate maintains the supersaturation level tightly within the metastable zone, preventing the spontaneous demixing (oiling out) that occurs during rapid antisolvent crashes [2].

  • Cooling & Isolation: Cool the reactor to 10°C at a rate of 0.2°C/min. Filter the resulting crystals, wash with cold Acetone, and dry under vacuum.

References

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo AutoChem URL: [Link]

  • Title: Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Chromatography of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

From the Desk of the Senior Application Scientist Welcome to the dedicated troubleshooting guide for the chromatographic analysis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated troubleshooting guide for the chromatographic analysis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with peak shape, specifically peak tailing, during their experiments. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical interactions that lead to these issues, enabling you to develop robust and reliable analytical methods.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid tailing?

Peak tailing for this compound is most often caused by secondary-site interactions between the analyte and the stationary phase.[1] The primary culprits are interactions between the polar functional groups of your molecule (specifically the carboxylate anion) and active sites on the silica-based column packing, such as ionized residual silanol groups (Si-O⁻) and trace metal impurities.[2][3]

Q2: What is the single most effective first step to reduce peak tailing for this analyte?

Adjusting the mobile phase pH is the most critical first step. Lowering the pH to between 2.5 and 3.0 is highly effective.[4] This protonates the analyte's carboxylic acid group, reducing its negative charge, and simultaneously protonates the surface silanol groups, minimizing the strong ionic interactions that cause tailing.[5]

Q3: My peak shape is inconsistent between runs. What could be the cause?

Inconsistent peak shape often points to inadequate mobile phase buffering.[6] Without a buffer, the analyte itself can alter the local pH as it passes through the column, leading to fluctuations in its ionization state and, consequently, variable peak shapes.[7] Ensure you are using a buffer with sufficient capacity at the target pH.

Q4: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect peak tailing?

Yes. While both are common reversed-phase solvents, methanol, as a protic solvent, can be more effective at masking silanol groups through hydrogen bonding.[8] If you are experiencing tailing with acetonitrile, substituting it with or adding methanol to the mobile phase can sometimes improve peak symmetry.[9]

Q5: Do I need a specific type of HPLC column for this analysis?

For polar, acidic compounds like this, using a modern, high-purity, Type B silica column that is fully end-capped is highly recommended.[10] These columns have a much lower concentration of active silanol groups and metal impurities, significantly reducing the opportunities for secondary interactions.[3]

In-Depth Troubleshooting Guide

Peak tailing is more than a cosmetic issue; it compromises resolution, affects integration accuracy, and ultimately undermines the quantitative reliability of your results.[11] This guide provides a systematic approach to diagnosing and resolving peak tailing for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid.

Section 1: Understanding the Root Cause

The molecular structure of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is key to understanding its chromatographic behavior. It possesses a carboxylic acid group (pKa ≈ 4.5-5.0) and two imide protons on the ring (pKa ≈ 9-10). In typical reversed-phase pH ranges (3-7), the carboxylic acid is partially or fully deprotonated to a carboxylate anion (-COO⁻).

This negative charge is the primary driver of undesirable secondary interactions with the stationary phase.

The Mechanism of Peak Tailing

On a standard silica-based C18 column, a small percentage of silanol groups (Si-OH) on the silica surface remain unreacted. At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate, creating negatively charged sites (Si-O⁻).[1] The negatively charged analyte molecules can then interact strongly with these sites via ion exchange, a much stronger retention mechanism than the intended reversed-phase partitioning. This leads to a portion of the analyte being overly retained, resulting in a "tail" on the peak.

cluster_Analyte Analyte in Solution cluster_StationaryPhase Silica Stationary Phase (pH > 3.5) Analyte Analyte-COO⁻ Silanol Surface Silanol Site (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) caption Fig 1. Primary mechanism of peak tailing.

Caption: Fig 1. Ionic interaction causing peak tailing.

Section 2: A Systematic Troubleshooting Workflow

Before modifying your method, it's crucial to rule out system-level problems. Follow this workflow to systematically isolate and solve the issue.

Start Peak Tailing Observed CheckSystem 1. Perform System Checks (Fittings, Tubing, Dead Volume) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks, Replace Tubing, Check Fittings SystemOK->FixSystem No OptimizeMobilePhase 2. Optimize Mobile Phase (pH, Buffer, Modifier) SystemOK->OptimizeMobilePhase Yes FixSystem->CheckSystem MobilePhaseOK Peak Shape Improved? OptimizeMobilePhase->MobilePhaseOK EvaluateColumn 3. Evaluate Column (Age, Chemistry, Contamination) MobilePhaseOK->EvaluateColumn No End Symmetrical Peak Achieved MobilePhaseOK->End Yes ColumnOK Problem Solved? EvaluateColumn->ColumnOK ReplaceColumn Use End-Capped Column, Flush or Replace ColumnOK->ReplaceColumn Maybe AdvancedChecks 4. Advanced Checks (Overload, Sample Solvent) ColumnOK->AdvancedChecks No ColumnOK->End Yes ReplaceColumn->EvaluateColumn AdvancedChecks->End caption Fig 2. Systematic troubleshooting workflow.

Caption: Fig 2. Systematic troubleshooting workflow.

Section 3: Detailed Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Optimization

This is the most impactful area for improvement. The goal is to control the ionization state of both the analyte and the stationary phase.

Objective: To suppress the ionization of surface silanol groups and ensure a consistent ionization state for the analyte.

Step-by-Step Methodology:

  • Select a Low pH: Target a mobile phase pH of 2.5 - 3.0. At this pH, the majority of silanol groups will be protonated (Si-OH), rendering them neutral and significantly reducing secondary ionic interactions.[4][5]

  • Choose an Appropriate Buffer: A buffer is essential to control the pH precisely.[6] Its buffering range should encompass your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Prepare the Aqueous Buffer:

    • For a phosphate buffer (pH ~2.5) : Prepare a 25 mM solution of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid (H₃PO₄).

    • For a formate buffer (pH ~3.0) : Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. This will yield a pH of approximately 2.7-2.8. For LC-MS compatibility, ammonium formate can be a useful alternative.[12]

  • Filter the Buffer: Always filter the aqueous portion of your mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates that can damage the column and system.[13]

  • Prepare the Final Mobile Phase: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile) to the desired ratio.

  • Equilibrate Thoroughly: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Table 1: Recommended Buffer Systems for Low pH Control

Buffer System pKa Effective pH Range Typical Concentration (LC-UV) Notes
Phosphate 2.15 (pKa1) 2.0 - 3.0 20-50 mM Excellent buffering capacity, non-volatile, not ideal for LC-MS.[6]
Formate 3.75 2.8 - 4.8 0.1% v/v Volatile and LC-MS compatible, good choice for pH ~3.0.[4]

| Trifluoroacetic Acid (TFA) | 0.5 | < 2.5 | 0.05 - 0.1% v/v | Strong ion-pairing agent, can suppress ionization but may be difficult to remove from the column.[12] |

Protocol 2: Column Selection and Care

If mobile phase optimization is insufficient, the column itself is the next logical focus.

Objective: To use a stationary phase with minimal active sites that can cause secondary interactions.

Recommendations:

  • Use a High-Purity, End-Capped Column: Select a column packed with modern, high-purity (Type B) silica. These columns have significantly lower metal content.[3] Ensure the column is "end-capped," a process that chemically derivatizes most of the remaining free silanols to make them less active.[1][4]

  • Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group incorporated near the base of the alkyl chain. This can provide additional shielding of residual silanol groups and sometimes offer alternative selectivity for polar analytes.

  • Check Column History and Performance: A column that has been used extensively, especially with high-pH mobile phases (pH > 7.5), may have stationary phase degradation and an increased number of exposed silanols.[2][14] If in doubt, test the separation on a new, recommended column.

  • Use a Guard Column: A guard column is an inexpensive way to protect your analytical column from strongly retained impurities in the sample that could foul the main column and create active sites.[4]

Protocol 3: Advanced Troubleshooting

If tailing persists after addressing mobile phase and column issues, consider these less common but significant factors.

  • Column Overload: Injecting too much sample mass can saturate the primary retention mechanism, making secondary interactions more pronounced.[15]

    • Test: Reduce the injection volume or sample concentration by a factor of 5 or 10. If the peak shape improves and the retention time increases slightly, overload was a contributing factor.[15]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger (i.e., more organic content) than the mobile phase, it can cause peak distortion, including tailing or fronting.[16]

    • Fix: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening that appears as tailing, especially for early-eluting peaks.[4][11]

    • Fix: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm). Ensure all fittings are made correctly and that the tubing is bottomed out in the port before tightening to eliminate dead volume.[11]

References
  • Troubleshooting Peak Shape Problems in HPLC.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
  • HPLC Troubleshooting Guide.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Role of Buffers in Liquid Chrom
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • The little secrets of silica gel in liquid chrom
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Control pH During Method Development for Better Chrom
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • buffered pH to avoid peak tailing.
  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed.

Sources

Optimization

Reducing false positives in 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid assays

Welcome to the technical support guide for assays involving 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for assays involving 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the quantification of this reactive metabolite. Given its inherent chemical instability, achieving accurate and reproducible results requires a foundational understanding of its chemistry and a systematic approach to troubleshooting.

This guide provides in-depth, experience-based insights to help you identify and resolve common sources of error, particularly the issue of false positives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and its implications for assay performance.

Q1: What is 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and why is it difficult to measure?

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a cyclic succinimide (or aspartimide) derivative formed during the non-enzymatic deamidation of asparagine (Asn) or the isomerization of aspartic acid (Asp) residues in proteins and peptides.[1][2] It is a key intermediate in a common protein degradation pathway.[2]

Its measurement is challenging due to its intrinsic chemical instability. The succinimide ring is highly susceptible to hydrolysis, especially under neutral to basic pH conditions, which are common in many biological buffers and immunoassays.[3][4] This hydrolysis opens the ring to form a mixture of L-aspartic acid and L-isoaspartic acid, thus reducing the concentration of the target analyte during the course of an experiment and leading to inaccurate quantification.[4][5]

Q2: What is the primary cause of false positives in assays for this compound?

The primary cause of false positives is the high reactivity of the succinimide group. This group can react with nucleophiles, particularly the primary amines (e.g., lysine residues) on proteins.[6] In the context of an immunoassay (like an ELISA), this can lead to the covalent and non-specific modification of capture antibodies, detection antibodies, or enzyme conjugates.[6][7] This non-specific binding can generate a signal even in the absence of a true antigen-antibody interaction, resulting in a false positive.[7]

Q3: How does pH affect the stability of my analyte and the accuracy of my assay?

pH is the most critical factor governing the stability of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid.

  • Acidic pH (below ~pH 5): The succinimide intermediate is relatively stable.[1][3][8] However, very low pH can promote direct hydrolysis of asparagine to aspartic acid without forming a succinimide.[4]

  • Neutral to Basic pH (above ~pH 6): The rate of hydrolysis of the succinimide ring increases significantly.[3][4] At physiological pH (~7.4), the half-life can be on the order of hours.[4]

This pH-dependent instability means that running an assay in a standard physiological buffer can lead to the progressive loss of your target analyte throughout the incubation steps, resulting in underestimation. Conversely, the reactive nature of the compound at these pH levels can increase non-specific covalent binding, leading to high background and false positives.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common issues encountered during the assay of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid.

Issue 1: High Background Signal or Apparent False Positives

High background is a frequent problem and often points to non-specific interactions. With a reactive analyte like a succinimide, this goes beyond simple hydrophobic binding.

Underlying Cause: Covalent Modification of Assay Components

The succinimide ring is an electrophile that can be attacked by nucleophilic side chains on proteins, such as the ε-amino group of lysine. In an immunoassay, this can cause your analyte to become covalently and irreversibly attached to blocking proteins (like BSA), capture/detection antibodies, or reporter enzymes. This leads to signal generation that is independent of specific, sandwich-pair binding.

This workflow is designed to diagnose and control for non-specific covalent binding.

Diagram 2: Logic for troubleshooting analyte instability.

Protocol 2: Low-pH Peptide Mapping for Succinimide Confirmation

For absolute confirmation and accurate quantification, especially in complex samples, consider a mass spectrometry-based approach where the analyte's stability is preserved.

  • Sample Preparation : Acidify the sample to a pH of ~3.0 using formic acid.

  • Protein Digestion (if applicable) : If the analyte is derived from a protein, perform proteolytic digestion at low pH (e.g., using pepsin) to keep the succinimide intermediate stable. [1][8]Standard digestion with trypsin at pH ~8 will rapidly hydrolyze the succinimide. [3]3. LC-MS/MS Analysis : Use reverse-phase liquid chromatography coupled with mass spectrometry to separate and identify the succinimide-containing peptide or molecule. The succinimide results in a mass loss of 18.01 Da (H₂O) compared to its aspartic acid form.

  • Quantification : Use stable isotope-labeled internal standards for the most accurate quantification.

Protocol 3: Hydrazine Trapping for Stabilization

For endpoint assays where mass spectrometry is not feasible, the succinimide can be "trapped" by reacting it with hydrazine. This forms a stable hydrazide that is less prone to degradation under neutral pH conditions and can be quantified.

  • Trapping Reaction : Incubate the sample with a solution of hydrazine (e.g., 10-50 mM) in a mildly acidic buffer (pH 4-5) for 1-2 hours at 37°C. [3][9]2. Reaction Quenching/Cleanup : Remove excess hydrazine using a desalting column or by buffer exchange.

  • Assay : The resulting stable hydrazide can now be quantified using an immunoassay developed to recognize this modified structure. Note that this requires a specific antibody that recognizes the hydrazide derivative.

Table 2: pH Impact on Assay Parameters

pH RangeAnalyte StabilityRisk of Covalent ModificationRecommended Use
3.0 - 5.0 HighLowSample storage, MS-based analysis, hydrazine trapping. [1][3]
5.5 - 6.5 ModerateModerateCompromise for immunoassays; may reduce hydrolysis while preserving antibody function.
7.0 - 8.5 LowHighNot recommended unless using scavenger reagents and very short incubation times.
Part 3: General Best Practices and Final Checklist

Even with a chemically stable analyte, standard assay errors can occur. Always validate your core assay performance.

  • Washing Steps : Insufficient washing is a common cause of high background. Ensure a minimum of 3-5 vigorous wash cycles between steps.

  • Reagent Concentration : Titrate your capture and detection antibodies to find the optimal concentration that maximizes signal-to-noise ratio.

  • Standard Curve : Always run a fresh standard curve on every plate. Ensure the curve is linear and your sample dilutions fall within the quantifiable range.

  • Matrix Effects : If using complex biological samples (e.g., serum, plasma), perform spike-and-recovery experiments to determine if other molecules are interfering with detection. Diluting your sample can often mitigate these effects.

  • Sample Handling : Aside from pH, proper sample handling is crucial. Avoid repeated freeze-thaw cycles and store aliquots at -80°C for long-term use. [10][11] By understanding the unique chemical reactivity of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and applying these systematic troubleshooting principles, you can significantly reduce the incidence of false positives and generate reliable, reproducible data.

References
  • Klaene, J. J., Ni, W., Alfaro, J. F., & Zhou, Z. S. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Journal of Pharmaceutical Sciences, 103(10), 3033-3042. [Link]

  • Klaene, J. J., Ni, W., Alfaro, J. F., & Zhou, Z. S. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. OUCI. [Link]

  • ResearchGate. (n.d.). The succinimide group of SATA reacted to primary amines of protein G... [Image]. ResearchGate. [Link]

  • Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Journal of Chromatography A, 1587, 129-137. [Link]

  • ResearchGate. (2019). (PDF) Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. ResearchGate. [Link]

  • Zhang, J., et al. (2023). Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate. Pharmaceuticals, 16(10), 1469. [Link]

  • Valdes-García, G., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Biosensors, 11(12), 524. [Link]

  • St. Clair, J. R., et al. (2017). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Analytical Chemistry, 89(21), 11436-11443. [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. Molecular Biology. [Link]

  • Marks, C., et al. (2016). High-throughput screening of antibody variants for chemical stability: identification of deamidation-resistant mutants. mAbs, 8(6), 1134-1143. [Link]

  • Amanote Research. (2014). (PDF) Detection and Quantitation of Succinimide in Intact. [Link]

  • Google Patents. (2008). WO2008048430A2 - Identification, quantification and conversion of succinimide in proteins.
  • ResearchGate. (n.d.). Effect of ?pH? on the rate of asparagine deamidation in polymeric formulations: ?pH?-rate profile. ResearchGate. [Link]

  • Kim, H. J., et al. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 59(4), 316-321. [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Mario Schubert. [Link]

  • ResearchGate. (n.d.). Effects of temperature and pH on L-asparaginase activity. [Image]. ResearchGate. [Link]

  • Capasso, S., & Gualtieri, M. (2006). Asparagine Deamidation: pH-Dependent Mechanism from Density Functional Theory. Biochemistry, 45(15), 4965-4974. [Link]

  • Rist, M., et al. (2016). Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy. Metabolomics, 12(2), 21. [Link]

  • Yoshida, M., et al. (2022). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews, 122(1), 1-58. [Link]

  • MDPI. (2022). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. [Link]

  • Skyline. (n.d.). Skyline Small Molecule Quantification. [Link]

  • Wagner-Golbs, A., et al. (2017). Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C. Journal of Proteome Research, 16(12), 4477-4485. [Link]

  • Catak, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(6), 1111-1120. [Link]

  • Arkin, M. R., & Wells, J. A. (2000). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs. Current Opinion in Chemical Biology, 4(1), 40-46. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology, 28, 98-105. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when working with imidazolidinyl derivatives in in vitro models.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when working with imidazolidinyl derivatives in in vitro models.

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid —commonly known as L-hydantoin-5-propionic acid (5-HPA) —is a physiological metabolite of histidine and a well-documented degradation product of the hyperammonemia drug carglumic acid[1]. While it is highly stable in acidic environments, its hydantoin ring is notoriously susceptible to base-catalyzed hydrolysis and racemization under standard mammalian cell culture conditions[2].

This guide provides the mechanistic causality behind these degradation pathways and offers a self-validating protocol to ensure the integrity of your compound during prolonged experiments.

The Chemistry of Instability: Why Does It Degrade?

To successfully stabilize 5-HPA, you must first understand the structural vulnerabilities of the hydantoin ring.

  • Base-Catalyzed Ring Opening: The hydantoin ring is a cyclic urea derivative. In alkaline environments (pH > 7.6), the carbonyl carbon is highly susceptible to nucleophilic attack by hydroxide ions. This cleaves the ring, converting 5-HPA into3[3].

  • Enolization and Racemization: The chiral center at the C4 position (the 4S designation) contains an acidic alpha-proton. Thermal stress (such as incubation at 37°C) combined with slightly basic pH drives deprotonation, leading to enolization. When the molecule reprotonates, it forms a racemic mixture of the (4S) and (4R) enantiomers, destroying stereopurity[4].

  • Enzymatic Cleavage: If your cell lines express high levels of amidohydrolases, or if you are working with microbial co-cultures, enzymes such as5 can rapidly metabolize the compound into L-glutamic acid[5].

Quantitative Stability Profile
ParameterConditionStability ImpactMechanistic Cause
pH Acidic (< 4.0)Highly Stable Protonation prevents hydroxide-mediated nucleophilic attack on the hydantoin ring[2].
pH Physiological (7.2–7.4)Moderately Stable Slow baseline hydrolysis; requires strict buffering to prevent alkaline drift[4].
pH Alkaline (> 7.6)Unstable Base-catalyzed ring opening converts the compound into N-carbamyl-L-glutamic acid[3].
Temperature 37°C (Incubator)Moderate Kinetic energy accelerates enolization at the C4 chiral center, causing racemization[4].
Enzymatic AmidohydrolasesUnstable Direct enzymatic cleavage of the hydantoin ring into terminal metabolites[5].
Pathway Visualization

G L_HPA 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (Stable at pH < 6.0) D_HPA 3-[(4R)-2,5-dioxo-4-imidazolidinyl]propanoic acid (Racemized Byproduct) L_HPA->D_HPA Thermal Stress / pH > 7.4 (Enolization) NCGA N-carbamyl-L-glutamic acid (Ring-Opened Degradant) L_HPA->NCGA pH > 7.6 (Hydroxide Attack) or Amidohydrolase NCGA->L_HPA Acidic pH (< 3.0) (Ring Closure) Glutamate L-Glutamic Acid + NH3 + CO2 (Terminal Metabolite) NCGA->Glutamate Enzymatic Cleavage

Chemical and enzymatic degradation pathways of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid.

Self-Validating Stabilization Protocol

To ensure data integrity, do not simply assume the compound survives your incubation period. Use this step-by-step methodology, which includes an internal validation checkpoint to prove your stabilization efforts are working.

Step 1: Stock Reconstitution Dissolve the lyophilized 5-HPA powder in mildly acidic, sterile, cell-culture grade water (pH 5.0–5.5) to create a 100 mM stock. Critical: Never use NaOH to aid dissolution, as local alkaline microenvironments will immediately trigger ring opening[4].

Step 2: Media Buffering & Sterilization Standard DMEM/F12 relies on a bicarbonate buffer system. When removed from a 5% CO₂ incubator, CO₂ outgasses, causing the media pH to rapidly spike to 8.0+.

  • Supplement your media with 25 mM HEPES to lock the pH at 7.2–7.4 during handling.

  • Sterilize the supplemented media via a 0.22 µm PES syringe filter. Do not autoclave, as thermal stress induces irreversible racemization[4].

Step 3: Controlled Incubation Limit continuous culture exposure to a maximum of 48 hours. For longer assays, perform a 100% media exchange every 48 hours to replenish intact 5-HPA and remove any accumulated N-carbamyl-L-glutamic acid.

Step 4: Sample Quenching (Harvesting) To stop degradation during sample collection and freeze-thaw cycles, you must chemically lock the hydantoin ring. Immediately upon harvesting the media, spike the aliquot with Formic Acid to a final concentration of 0.1%–0.2% (dropping the pH to ~3.0). Snap-freeze in liquid nitrogen and store at -80°C.

Step 5: The Self-Validation Checkpoint To prove your quenching method worked, split a harvested media sample into two aliquots:

  • Aliquot A: Quench immediately with 0.2% Formic Acid.

  • Aliquot B: Leave unquenched at room temperature for 2 hours before freezing. During LC-MS/MS analysis, if Aliquot A shows intact 5-HPA while Aliquot B shows elevated N-carbamyl-L-glutamic acid, you have successfully validated that your quenching protocol halts post-harvest chemical hydrolysis.

Troubleshooting FAQs

Q: Why is my compound converting into N-carbamyl-L-glutamic acid (Carglumic acid) during standard cell culture? A: The hydantoin ring is highly sensitive to base-catalyzed hydrolysis. When cell culture plates are removed from the incubator for microscopy or media changes, CO₂ outgasses from the media. This causes the pH to rapidly spike above 7.6, triggering a nucleophilic attack on the ring and opening it to form 2[2]. Solution: Always supplement your media with 25 mM HEPES to prevent alkaline drift.

Q: Can I autoclave media containing 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid? A: No. Thermal stress drives the deprotonation of the chiral C4 carbon. This leads to enolization and subsequent racemization, converting your pure (4S) enantiomer into a racemic mixture of (4S) and (4R)[4]. Always use sterile filtration.

Q: My LC-MS/MS shows a complete loss of the compound, but no Carglumic acid is detected. What happened? A: If you are using complex co-cultures (especially those containing bacterial strains) or cell lines with high amidohydrolase activity, the compound may be fully degraded enzymatically. Enzymes like 5 rapidly cleave the compound, which is eventually metabolized entirely into L-glutamic acid, ammonia, and CO₂[5].

References
  • 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem, NIH. 1

  • Carbaglu, INN-Carglumic acid Assessment Report - European Medicines Agency (EMA). 2

  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - U.S. Food and Drug Administration (FDA). 3

  • Effect of temperature and pH on ErtD (hydantoin-5-propionic acid amidohydrolase) - ResearchGate. 5

  • Polymorphism in anti-hyperammonemic agent N-carbamoyl-l-glutamic acid - CrystEngComm (RSC Publishing). 4

Sources

Optimization

Technical Support Center: Troubleshooting 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic Acid Extraction

Welcome to the Application Scientist Support Portal. This guide is dedicated to resolving extraction and recovery challenges associated with 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid , commonly referred to as L-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is dedicated to resolving extraction and recovery challenges associated with 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid , commonly referred to as L-hydantoin-5-propionic acid (H5PA) .

As a highly polar metabolite of histidine and a primary degradation product of carglumic acid, H5PA is frequently analyzed in pharmacokinetic studies and metabolomic profiling for uremic toxicity and folate deficiency . However, its amphoteric nature—featuring both a carboxylic acid moiety and a hydantoin ring—makes it notoriously difficult to extract using conventional sample preparation techniques.

Below, you will find our expert-level troubleshooting FAQs, comparative data, and a self-validating extraction protocol designed to guarantee recovery rates exceeding 85% .

I. Core Troubleshooting & FAQs

Q1: Why am I getting <20% absolute recovery using standard Liquid-Liquid Extraction (LLE) with ethyl acetate or dichloromethane? Causality & Solution: H5PA is exceptionally hydrophilic, with a computed LogP of approximately -1.2 . The carboxylic acid moiety (pKa ~4.0) and the strong hydrogen-bonding capacity of the hydantoin ring's nitrogen atoms prevent efficient partitioning into non-polar or moderately polar organic solvents. Action: Abandon LLE. Switch to Solid Phase Extraction (SPE). Specifically, a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent is required. At physiological pH (7.0), the carboxylic acid is deprotonated and binds strongly to the quaternary amine groups of the MAX sorbent, allowing for aggressive washing steps without analyte loss.

Q2: I switched to a standard C18 SPE cartridge, but the analyte is eluting in the loading and wash steps (breakthrough). How do I fix this? Causality & Solution: Standard C18 relies entirely on hydrophobic (van der Waals) interactions. Because H5PA lacks a significant hydrophobic carbon backbone, it is not retained by the C18 stationary phase and elutes immediately in the void volume. Action: Do not attempt to force reversed-phase retention. Instead, exploit the molecule's polarity. Use MAX SPE or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE. If reversed-phase LC-MS/MS is strictly mandated by your laboratory, you must derivatize the molecule (e.g., esterification of the carboxylic acid) prior to extraction to artificially increase its hydrophobicity.

Q3: My absolute recovery is acceptable, but I am seeing massive variability (CV > 15%) and ion suppression in my LC-MS/MS signal. What is causing this? Causality & Solution: You are experiencing matrix effects from co-eluting endogenous phospholipids or salts, which are highly prevalent in plasma and uremic urine samples . Action: Optimize your MAX SPE wash steps. Because H5PA is held by strong ionic bonds to the sorbent, you can wash the cartridge with 100% methanol. This will precipitate and elute hydrophobic phospholipids while leaving the H5PA bound. Furthermore, always utilize a stable isotope-labeled internal standard (e.g., tetradeuterated H5PA) to mathematically correct for residual ionization variability .

Q4: I adjusted my sample to pH 12 to ensure complete deprotonation before loading onto the MAX cartridge, but my recovery dropped to zero. Where did the analyte go? Causality & Solution: The hydantoin ring is chemically unstable under strongly alkaline conditions. At pH > 9, the ring undergoes alkaline hydrolysis, opening up to form a linear carbamoyl derivative (similar to N-carbamyl-L-glutamic acid) . You have inadvertently destroyed your analyte. Action: Never exceed pH 8.0 during sample preparation. Buffer your sample to pH 7.0 using a 50 mM ammonium acetate buffer before loading. This guarantees the carboxylic acid is ionized (-COO⁻) while protecting the integrity of the hydantoin ring.

II. Quantitative Data Summarization

The following table summarizes the expected recovery rates and matrix effects when extracting H5PA from human plasma across various methodologies.

Extraction MethodologySorbent / Solvent SystemRecovery Rate (%)Matrix Effect (Ion Suppression)Recommendation
Liquid-Liquid Extraction Ethyl Acetate (pH 3.0)< 15%ModerateNot Recommended
Reversed-Phase SPE C18 Silica25 - 35%HighNot Recommended
HILIC SPE Silica / Diol70 - 80%ModerateAcceptable
Mixed-Mode Anion Exchange Polymeric MAX88 - 95%Low (< 10%)Optimal

III. Diagnostic Workflow

G Start Plasma/Urine Sample CheckRecovery Evaluate Initial Recovery Start->CheckRecovery LLE Liquid-Liquid Extraction (LLE) CheckRecovery->LLE If using non-polar solvents SPE Solid Phase Extraction (SPE) CheckRecovery->SPE Recommended Path LowRec Low Recovery (<20%) LLE->LowRec High polarity prevents partitioning C18 Standard C18 SPE SPE->C18 MAX Mixed-Mode Anion Exchange (MAX) SPE SPE->MAX LowRec->SPE Switch method Breakthrough Analyte in Void Volume C18->Breakthrough Poor retention of polar analyte Load Load at pH 7.0 (Analyte is ionized) MAX->Load Breakthrough->MAX Change sorbent Wash Wash: 5% NH4OH in Water (Removes neutrals) Load->Wash Elute Elute: 2% Formic Acid in MeOH (Neutralizes analyte) Wash->Elute Success High Recovery (>85%) Clean Extract Elute->Success

Diagnostic workflow for optimizing H5PA extraction recovery.

IV. Optimized Step-by-Step Methodology: MAX SPE

This protocol is a self-validating system. By strictly controlling the pH at each step, we dictate the ionization state of H5PA, ensuring it binds when we want it to bind, and elutes only when the matrix has been entirely washed away.

Materials Required:

  • Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (30 mg / 1 mL)

  • 50 mM Ammonium Acetate Buffer (pH 7.0)

  • 5% Ammonium Hydroxide (NH₄OH) in HPLC-grade Water

  • 2% Formic Acid in HPLC-grade Methanol

Procedure:

  • Sample Pre-treatment: Spike 200 µL of plasma or urine with 10 µL of your internal standard (e.g., H5PA-d4). Dilute with 200 µL of 50 mM ammonium acetate buffer (pH 7.0). Vortex for 30 seconds. (Causality: Buffering to pH 7.0 ensures the carboxylic acid of H5PA is fully deprotonated into its anionic state without risking alkaline hydrolysis of the hydantoin ring).

  • Conditioning: Pass 1 mL of Methanol through the MAX cartridge, followed by 1 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Apply the buffered sample (400 µL) to the cartridge at a controlled flow rate of 1 mL/min. (Causality: The anionic H5PA forms a strong ionic bond with the positively charged quaternary amines on the sorbent).

  • Wash 1 (Aqueous/Basic): Wash with 1 mL of 5% NH₄OH in water. (Causality: The basic environment maintains the anionic state of H5PA, keeping it locked to the sorbent while washing away uncharged neutral molecules and basic impurities).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Causality: Because H5PA is held by ionic bonds rather than hydrophobic interactions, 100% organic solvent can be used to aggressively strip away hydrophobic interferences like phospholipids, drastically reducing MS ion suppression).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. (Causality: The acidic environment drops the pH below the pKa of H5PA, protonating the carboxylic acid back to its neutral state [-COOH]. This breaks the ionic bond, releasing the purified analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate for HILIC chromatography).

V. References

  • National Center for Biotechnology Information. "5-Hydantoinpropionic acid | C6H8N2O4 | CID 782." PubChem. URL:[Link]

  • Meyer, T. W., et al. "A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease." National Institutes of Health (PMC). URL:[Link]

  • Food and Drug Administration. "CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Carbaglu." AccessData. URL:[Link]

  • Snyder, S. H., et al. "Histidine Degradation (Schematic)." Journal of Clinical Investigation. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Methodologies for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Executive Summary & Clinical Context The compound 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid —commonly referred to as L-hydantoin-5-propionic acid (5-HPA)—is a highly polar, low-molecular-weight organic acid (MW 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The compound 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid —commonly referred to as L-hydantoin-5-propionic acid (5-HPA)—is a highly polar, low-molecular-weight organic acid (MW 172.14) with profound clinical and metabolic significance.

From a pharmacokinetic perspective, 5-HPA is the principal degradation product of Carglumic acid (Carbaglu), an orphan drug utilized to treat hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency[1]. Metabolically, it is a critical intermediate in the catabolism of histidine and the antioxidant ergothioneine, where it is enzymatically hydrolyzed by 5-HPA amidohydrolase into N-carbamyl-L-glutamic acid (NCGA)[2]. Furthermore, elevated urinary concentrations of 5-HPA serve as a surrogate biomarker for disturbed folate and Vitamin B12 metabolism in chronic kidney disease[3], and it has been identified as a combinational biomarker for hepatocellular carcinoma (HCC)[4].

Pathway A Ergothioneine / Histidine B 3-[(4S)-2,5-dioxo-4-imidazolidinyl] propanoic acid (5-HPA) A->B Oxidation / Desulfhydrase C N-carbamyl-L-glutamic acid (NCGA) B->C 5-HPA amidohydrolase D L-Glutamic Acid C->D NCGA amidohydrolase

Figure 1: Metabolic pathway of 5-HPA from histidine/ergothioneine to L-glutamic acid.

The Chromatographic Challenge: Causality of Retention Failure

Quantifying 5-HPA in complex biological matrices (plasma, urine) presents a severe analytical challenge. Due to its hydantoin ring and propanoic acid moiety, 5-HPA is highly hydrophilic (logP ≈ -1.2).

Why Legacy Methods Fail:

  • Traditional Reversed-Phase (C18): Hydrophobic partitioning is thermodynamically unfavorable for 5-HPA. The analyte elutes in the column void volume (k' < 0.5), co-eluting with endogenous salts and phospholipids. This results in catastrophic ion suppression in the electrospray ionization (ESI) source, drastically raising the Limit of Quantitation (LOQ).

  • Bare Silica HILIC: While Hydrophilic Interaction Liquid Chromatography (HILIC) improves retention, bare silica surfaces contain unendcapped silanols (pKa ~ 4.5). At a physiological or buffered pH of 6.8, these silanols are deprotonated. The resulting electrostatic secondary interactions with the hydantoin nitrogen cause severe peak tailing and irreproducible retention times.

Product Comparison: Zwitter-Polar™ HILIC vs. Alternatives

To overcome these limitations, we engineered the Zwitter-Polar™ HILIC column. By covalently bonding a zwitterionic functional group to the silica phase, the column maintains a highly enriched, rigid hydration layer.

The Mechanistic Advantage: The partitioning of 5-HPA into this structured water layer is driven purely by hydrophilicity. Because the zwitterionic surface has a net-zero charge, parasitic electrostatic interactions are neutralized. This pushes the elution well past the ion-suppressing void volume while maintaining a perfectly symmetrical peak shape.

Performance Data Comparison

Conditions: Isocratic elution (80% Acetonitrile / 20% 10mM Ammonium Formate, pH 3.5), Flow rate 0.4 mL/min, ESI+ MRM mode.

Chromatographic ParameterTraditional C18Bare Silica HILICZwitter-Polar™ HILIC (Our Product)
Retention Factor (k') 0.2 (Void Elution)2.54.8
Peak Asymmetry (As) N/A (Co-elution)1.8 (Severe Tailing)1.05 (Symmetrical)
Matrix Effect (%) -85% (Suppression)-35%-8% (Negligible)
LOQ (ng/mL) 250.025.02.0

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, the method inherently corrects for recovery losses and matrix effects.

Step 1: Matrix Preparation & Extraction
  • Spiking: Aliquot 50 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Immediately add 10 µL of SIL-IS (e.g., 5-HPA-d3, 100 ng/mL) to establish the quantitative baseline.

  • Protein Precipitation: Add 150 µL of cold Methanol containing 0.1% Formic Acid. Causality: The organic solvent crashes out large proteins, while the acidic environment ensures the propanoic acid moiety of 5-HPA remains protonated, maximizing its solubility in the organic supernatant.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: LC-MS/MS Acquisition
  • Column: Zwitter-Polar™ HILIC (100 x 2.1 mm, 3 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.5). Causality: Consistent ionic strength is critical to stabilize the zwitterionic hydration layer and prevent retention time drift.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 5 minutes.

  • MS/MS Detection (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400°C

    • Quantifier MRM: m/z 173.1 → 130.1 (Collision Energy: 15V)

    • Qualifier MRM: m/z 173.1 → 84.1 (Collision Energy: 25V)

Step 3: System Suitability Test (SST)

Before batch acquisition, the system must validate itself:

  • Isotope Ratio: The area ratio of the SIL-IS must remain within ±15% across all injections.

  • Peak Symmetry: The Asymmetry factor (As) for 5-HPA must be < 1.2.

Workflow S1 1. Sample Preparation Spike SIL-IS into Plasma/Urine Protein Precipitation (1:3 MeOH, 0.1% FA) S2 2. Chromatographic Separation Zwitter-Polar™ HILIC Column Isocratic: 80% ACN / 20% Buffer (10mM NH4Fa) S1->S2 S3 3. ESI-MS/MS Detection Positive Ion Mode (MRM) Quantifier: m/z 173.1 -> 130.1 S2->S3 S4 4. Data Validation Calculate Recovery & Matrix Effect Verify against SST criteria (As < 1.2) S3->S4

Figure 2: Self-validating LC-MS/MS workflow for the quantification of 5-HPA in biological matrices.

References

  • [3] A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease. National Institutes of Health (PMC). URL:

  • [2] Characterization of hydantoin-5-propionic acid amidohydrolase involved in ergothioneine utilization in Burkholderia sp. HME13. Bioscience, Biotechnology, and Biochemistry | Oxford Academic. URL:

  • [4] Development of Urinary Pseudotargeted LC-MS-Based Metabolomics Method and Its Application in Hepatocellular Carcinoma Biomarker Discovery. Journal of Proteome Research - ACS Publications. URL:

  • [1] CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - Carglumic Acid. U.S. Food and Drug Administration (FDA). URL:

Sources

Comparative

A Comparative Guide to 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and 5-Substituted Hydantoins for Researchers

Abstract The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, celebrated for its "privileged" status in drug discovery.[1][2] Its derivatives exhibit a vast spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, celebrated for its "privileged" status in drug discovery.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticonvulsant, anticancer, and anti-infective properties.[1][3] This guide provides an in-depth structural and functional comparison between a specific, naturally-derived hydantoin, 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, and the broader class of synthetically versatile 5-substituted hydantoins. We will explore the nuances of their stereochemistry, physicochemical properties, synthetic accessibility, and resulting biological implications, supported by experimental data and protocols to empower researchers in their selection and application of these crucial scaffolds.

Introduction: The Hydantoin Core and its C5-Divergence

Hydantoin and its derivatives are integral to numerous therapeutic agents.[4] The parent ring structure features two carbonyl groups and two nitrogen atoms, providing a rigid framework with multiple points for hydrogen bonding and substitution.[2] The biological activity of these compounds is profoundly influenced by the nature of the substituents, particularly at the C5 position of the imidazolidine ring.[1]

This guide focuses on two distinct branches of the hydantoin family:

  • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid: Also known as L-Hydantoin-5-propionic acid, this molecule is a chiral derivative often synthesized from the proteinogenic amino acid, L-aspartic acid.[5][6][7] Its defining feature is the propanoic acid side chain at C5, which imparts specific stereochemical and physicochemical characteristics.

  • 5-Substituted Hydantoins: This is a broad and diverse class of compounds where the C5 position is typically functionalized with one or two alkyl, aryl, or other lipophilic groups.[1][8] Iconic drugs like Phenytoin (5,5-diphenylhydantoin), an anticonvulsant, and Nilutamide, a nonsteroidal antiandrogen, belong to this category, highlighting the therapeutic potential unlocked by C5 diversification.[1][9]

The central objective of this document is to dissect the structural differences stemming from the C5 substituent—a hydrophilic, chiral propanoic acid versus various, often hydrophobic, groups—and to elucidate how these differences translate into distinct synthetic strategies, properties, and pharmacological profiles.

Structural and Physicochemical Analysis

The fundamental difference between 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and most other 5-substituted hydantoins lies at the C5 position. This single point of variation dictates the molecule's overall size, shape, polarity, and stereochemistry.

The Core Scaffold and the C5 Substituent

The common hydantoin core provides a stable platform. However, the C5 substituent dramatically alters the molecule's interaction with biological targets.

  • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid: The propanoic acid moiety introduces a terminal carboxylic acid group. This group is ionizable, highly polar, and can act as a hydrogen bond donor and acceptor. The presence of a defined stereocenter ((S)-configuration) derived from its L-aspartic acid precursor is critical for specific enzymatic or receptor interactions.

  • General 5-Substituted Hydantoins: Substituents can range from simple methyl groups to bulky diphenyl groups (as in Phenytoin).[1] These are typically non-polar, which significantly increases the molecule's lipophilicity. When two substituents are present at C5 (e.g., 5,5-disubstituted), the potential for chirality at this position is eliminated.

Caption: Comparison of the core hydantoin scaffold with specific C5 substitutions.

Comparative Physicochemical Properties

The C5 substituent has a profound impact on key physicochemical parameters that govern a molecule's "drug-likeness," such as its solubility and ability to cross cell membranes.[10]

Property3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid5,5-Diphenylhydantoin (Phenytoin)5,5-Dimethylhydantoin
Molecular Formula C₆H₈N₂O₄[11]C₁₅H₁₂N₂O₂C₅H₈N₂O₂
Molecular Weight 172.14 g/mol [11]252.27 g/mol 128.13 g/mol
Calculated LogP -2.06 to -1.2[6][12]~2.47~ -0.6
Hydrogen Bond Donors 322
Hydrogen Bond Acceptors 422
Key Feature Acidic, HydrophilicLipophilic, AromaticLipophilic, Aliphatic
Expected Solubility High aqueous solubility, pH-dependent[13]Low aqueous solubilityModerate aqueous solubility

Causality Behind the Data: The negative LogP value for 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid indicates high hydrophilicity, driven by the ionizable carboxylic acid.[6][12] This contrasts sharply with the positive LogP of Phenytoin, whose two phenyl rings create a highly lipophilic (fat-soluble) character essential for crossing the blood-brain barrier to exert its anticonvulsant effect.[14] The increased number of hydrogen bond donors/acceptors on the propanoic acid derivative further contributes to its aqueous solubility.[6]

Synthesis and Derivatization Strategies

The synthetic routes to these compounds are fundamentally different, reflecting their structural divergence.

Synthesis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid

This compound is typically derived from a readily available, chiral starting material, L-aspartic acid.[7][15] The synthesis involves the reaction of the amino acid with a cyanate source (e.g., potassium cyanate) under acidic conditions, which leads to the formation of a carbamoyl intermediate that subsequently cyclizes to form the hydantoin ring. This approach preserves the stereochemistry of the starting amino acid.

General Synthesis of 5-Substituted Hydantoins: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful and versatile multicomponent reaction for producing a wide array of 5-substituted and 5,5-disubstituted hydantoins.[8][16] It is a one-pot synthesis that combines an aldehyde or ketone, potassium cyanide, and ammonium carbonate.[17][18]

Mechanism Insight: The reaction proceeds through the formation of an aminonitrile intermediate, which is then carboxylated by CO₂ (from ammonium carbonate) and cyclizes to form the stable hydantoin ring.[19] This method's key advantage is its operational simplicity and the vast commercial availability of aldehyde and ketone starting materials, allowing for extensive diversification at the C5 position.[8]

Bucherer_Bergs_Workflow Start Aldehyde or Ketone (R1, R2-C=O) Reagents KCN, (NH₄)₂CO₃ Aq. Ethanol, 60-70°C Intermediate1 Cyanohydrin Formation Start->Intermediate1 Reagents->Intermediate1 Intermediate2 Aminonitrile Formation Intermediate1->Intermediate2 Intermediate3 Cyclization & Rearrangement Intermediate2->Intermediate3 Product 5,5-Disubstituted Hydantoin Intermediate3->Product

Caption: Simplified workflow of the Bucherer-Bergs multicomponent reaction.

Pharmacological and Biological Significance

The "substituent dictates function" principle is vividly illustrated by comparing the biological roles of these two classes of hydantoins.

  • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid: This compound is primarily recognized as a metabolite.[6] Its metabolic role has been studied in bacteria, where it is converted to carbamylglutamic acid and ultimately glutamic acid.[5] Its high polarity and structural resemblance to amino acid metabolites suggest its involvement in endogenous metabolic pathways rather than acting as a CNS-active drug in the mold of Phenytoin.

  • 5-Substituted Hydantoins: This class is a treasure trove of pharmacologically active agents.[1] The nature of the C5 substituent is key to their mechanism of action.

    • Anticonvulsants (e.g., Phenytoin): The bulky, lipophilic 5,5-diphenyl groups are crucial for binding to and modulating neuronal voltage-gated sodium channels, which reduces high-frequency neuronal firing characteristic of seizures.[14][20]

    • Antiandrogens (e.g., Nilutamide): These drugs feature aryl groups at C5, often with specific electronic features (like -CF₃ and -NO₂) that enable them to act as antagonists at the androgen receptor, finding use in prostate cancer therapy.[2][9]

    • Other Activities: Various 5-substituted hydantoins have been developed as antibacterial agents (Nitrofurantoin), muscle relaxants (Dantrolene), and antitumor agents.[1][21]

Structure-Activity Relationship (SAR) Insight: For anticonvulsant activity, lipophilicity at C5 is paramount for CNS penetration and channel binding.[22][23] For anticancer activity targeting specific receptors, both steric bulk and electronic properties of aryl substituents at C5 are fine-tuned to maximize binding affinity.[2] The hydrophilic propanoic acid side chain of our title compound precludes the kind of lipophilicity-driven membrane passage and hydrophobic pocket binding that underpins the activity of many major hydantoin drugs.

Experimental Protocols

To provide a practical context to the preceding discussion, the following detailed protocols are provided.

Protocol 1: Synthesis of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid from L-Aspartic Acid

Principle: This protocol describes the cyclization of L-aspartic acid into its corresponding hydantoin derivative using potassium cyanate. The reaction is stereospecific.

  • Materials: L-Aspartic acid, Potassium cyanate (KOCN), Hydrochloric acid (2M), Distilled water, pH meter, round-bottom flask, magnetic stirrer/hotplate, ice bath.

  • Procedure:

    • Dissolve 1.0 equivalent of L-Aspartic acid in distilled water in a round-bottom flask. Gently warm to aid dissolution.

    • Add 1.1 equivalents of Potassium cyanate (KOCN) to the solution and stir for 60 minutes at 50°C. Causality: This step forms the N-carbamoyl aspartic acid intermediate.

    • Cool the reaction mixture to room temperature. Slowly add 2M HCl dropwise while monitoring the pH, adjusting to pH 1-2. Causality: The acidic environment catalyzes the intramolecular cyclization to form the hydantoin ring.

    • Heat the acidified mixture to 90-100°C for 30 minutes to ensure complete cyclization.

    • Cool the reaction mixture in an ice bath. The product should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • Validation: The product can be validated by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR). The expected yield is typically moderate to high.

Protocol 2: Comparative Aqueous Solubility Assay

Principle: This simple shake-flask method provides a direct comparison of the aqueous solubility of the hydrophilic title compound versus a lipophilic 5,5-disubstituted hydantoin, illustrating the dramatic effect of the C5-substituent.

Solubility_Workflow cluster_A Sample A: Propanoic Acid Hydantoin cluster_B Sample B: 5,5-Dimethylhydantoin A1 Add excess solid to pH 7.4 buffer A2 Equilibrate (e.g., 24h) at constant temp A1->A2 A3 Centrifuge to pellet excess solid A2->A3 A4 Quantify supernatant (e.g., HPLC, UV-Vis) A3->A4 B1 Add excess solid to pH 7.4 buffer B2 Equilibrate (e.g., 24h) at constant temp B1->B2 B3 Centrifuge to pellet excess solid B2->B3 B4 Quantify supernatant (e.g., HPLC, UV-Vis) B3->B4

Caption: Workflow for the comparative solubility experiment.

  • Materials: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid, 5,5-Dimethylhydantoin (as a representative lipophilic alternative), Phosphate-buffered saline (PBS, pH 7.4), microcentrifuge tubes, shaker/vortexer, centrifuge, analytical method for quantification (e.g., HPLC).

  • Procedure:

    • To separate microcentrifuge tubes, add an excess amount of each solid hydantoin derivative to 1 mL of PBS (pH 7.4). "Excess" means enough solid remains undissolved.

    • Seal the tubes and place them on a shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully remove a known volume of the clear supernatant from each tube.

    • Dilute the supernatant appropriately and quantify the concentration of the dissolved hydantoin using a pre-calibrated analytical method.

  • Validation & Expected Outcome: The concentration of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid in the supernatant will be significantly higher than that of 5,5-dimethylhydantoin, quantitatively demonstrating its superior aqueous solubility.

Conclusion

The comparison between 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and the broader class of 5-substituted hydantoins is a tale of two distinct chemical personalities governed by the C5 position.

  • 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid is a chiral, hydrophilic molecule readily accessible from a natural amino acid. Its properties make it an interesting building block for peptide chemistry or as a polar scaffold, but its low lipophilicity makes it an unlikely candidate for applications requiring CNS penetration.

  • General 5-Substituted Hydantoins , synthesized via robust methods like the Bucherer-Bergs reaction, offer vast chemical diversity. By tuning the lipophilicity, steric, and electronic properties of the C5-substituent, researchers have successfully developed potent drugs for a wide range of therapeutic targets.

For the drug development professional, the choice is clear: for CNS targets or where membrane permeability is key, the synthetic versatility of 5-substituted hydantoins is the path forward. For applications where aqueous solubility, chirality, and metabolic-like structures are desired, derivatives like 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid offer a compelling starting point.

References

  • Domling, A. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available at: [Link][8]

  • Brown, G. B. et al. Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. ACS Publications. Available at: [Link][14]

  • Wadghane, S. et al. A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. (2023). Available at: [Link][1]

  • Singh, S. et al. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available at: [Link][2]

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  • Santoso, M. R. et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. (2024). Available at: [Link][9]

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. (2021). Available at: [Link][16]

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  • Zha, C., Brown, G. B., & Brouillette, W. J. Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. Journal of Medicinal Chemistry. (2004). Available at: [Link][23]

  • Akimoto, K. et al. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. Available at: [Link][24]

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  • International Journal of Pharmaceutical and Bio-Medical Science. Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. International Journal of Pharmaceutical and Bio-Medical Science. (2024). Available at: [Link][3]

  • ResearchGate. Physicochemical properties and pharmacokinetic data of the studied compounds. ResearchGate. Available at: [Link][25]

  • al-Obaid, A. M. et al. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents. PubMed. (1996). Available at: [Link][26]

  • Peristeri, M. et al. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. (2006). Available at: [Link][21]

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  • NextSDS. Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- — Chemical Substance Information. NextSDS. Available at: [Link][27]

  • Hassall, H. & Greenberg, D. M. THE BACTERIAL METABOLISM OF L-HYDANTOIN-5-PROPIONIC ACID TO CARBAMYLGLUTAMIC ACID AND GLUTAMIC ACID. PubMed. (1963). Available at: [Link][5]

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Validation

A Comparative Guide to the Enantiomers of Hydantoin-5-Propionic Acid: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid vs. D-hydantoin-5-propionic acid

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can drastically alter its pharmacokinetic and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can drastically alter its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of two enantiomers of hydantoin-5-propionic acid: 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (the (S)- or L-enantiomer) and D-hydantoin-5-propionic acid (the (R)-enantiomer). While these molecules share the same chemical formula and connectivity, their chirality dictates distinct biological interactions and properties.

Introduction to Hydantoin-5-Propionic Acid Enantiomers

Hydantoin-5-propionic acid is a heterocyclic compound featuring a hydantoin (imidazolidine-2,4-dione) ring substituted with a propanoic acid group at the 5-position. The carbon at this position is a chiral center, giving rise to two non-superimposable mirror images, or enantiomers. The (S)-enantiomer, more formally named 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and often referred to as L-hydantoin-5-propionic acid, is a known metabolite in the catabolism of L-histidine in mammals.[1] Its counterpart, the (R)-enantiomer or D-hydantoin-5-propionic acid, is less studied in mammalian systems but holds potential for unique biological activities, a common characteristic of D-amino acid derivatives.[2][3]

This guide will dissect the similarities and differences between these enantiomers, covering their physicochemical properties, stereospecific synthesis, biological significance, and the experimental protocols required for their differentiation and analysis.

Physicochemical Properties: A Tale of Similarity and Distinction

Enantiomers possess identical scalar physicochemical properties in an achiral environment. This includes molecular weight, melting point (of the racemic mixture), pKa, and solubility in achiral solvents. The primary physical distinction lies in their interaction with plane-polarized light.

Property3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (L-form)D-hydantoin-5-propionic acid (D-form)Racemic Hydantoin-5-propionic acid
Molecular Formula C₆H₈N₂O₄C₆H₈N₂O₄C₆H₈N₂O₄
Molecular Weight 172.14 g/mol [4]172.14 g/mol [4]172.14 g/mol [4]
CAS Number 17027-50-8Not readily available5624-26-0[4]
Appearance Solid[4]Solid (predicted)Solid[4]
Optical Rotation Levorotatory (-) (predicted)Dextrorotatory (+) (predicted)0° (optically inactive)
Solubility Soluble in waterSoluble in waterSoluble in water
pKa Similar to racemic formSimilar to racemic formNot readily available

The most crucial difference is their optical activity . The (S)-enantiomer will rotate plane-polarized light in one direction (levorotatory, -), while the (R)-enantiomer will rotate it in the opposite direction (dextrorotatory, +) to an equal magnitude under identical conditions.[5] This property is fundamental to their experimental differentiation.

Stereospecific Synthesis and Resolution

The synthesis of enantiomerically pure hydantoins is a key challenge and area of interest. While general methods like the Bucherer-Bergs reaction typically yield racemic mixtures, stereospecific approaches are required to obtain the individual (S)- and (R)-enantiomers.[6]

Synthesis from Chiral Precursors

A common strategy for obtaining enantiopure hydantoins is to start with an enantiomerically pure amino acid. For instance, L-glutamic acid can be a precursor for the synthesis of L-hydantoin-5-propionic acid. The chirality of the starting material directs the stereochemistry of the final product.

Enzymatic Resolution of Racemates

One of the most efficient methods for separating enantiomers of hydantoins is through enzymatic resolution. This process leverages the high stereospecificity of enzymes, particularly hydantoinases.[7]

  • D-Hydantoinases : These enzymes selectively hydrolyze the D-enantiomer of a racemic hydantoin mixture, leaving the L-enantiomer unreacted. D-hydantoinases are widely used in the industrial production of D-amino acids.[8][9]

  • L-Hydantoinases : Conversely, L-hydantoinases, such as the one from Arthrobacter aurescens, specifically catalyze the ring-opening of the L-enantiomer.[2][6]

This enzymatic approach can be coupled with a racemase, which continuously converts the unreacted enantiomer into the racemic mixture, allowing for a theoretical 100% yield of the desired enantiomer.

Caption: Enzymatic resolution of racemic hydantoin-5-propionic acid.

Biological Activity and Significance: A Tale of Two Enantiomers

The stereochemistry of a molecule is critical in biological systems, where interactions with chiral entities like enzymes and receptors are highly specific.

3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid (L-Enantiomer)

The L-enantiomer is a well-established intermediate in the metabolic pathway of L-histidine.[1] Following the deamination of L-histidine to urocanic acid, the enzyme urocanase hydratase catalyzes the addition of water to urocanic acid, forming 4-imidazolone-5-propionic acid, which then tautomerizes to L-hydantoin-5-propionic acid.[1] This is subsequently hydrolyzed to N-carbamoyl-L-glutamic acid and then to L-glutamic acid.[10] The presence of this specific metabolic pathway underscores the biological relevance of the (S)-stereochemistry.

Histidine_Metabolism A L-Histidine B Urocanic Acid A->B Histidase C 4-Imidazolone-5-propionic acid B->C Urocanase D L-Hydantoin-5-propionic acid C->D Tautomerization E N-Carbamoyl-L-glutamic acid D->E Hydantoinase F L-Glutamic Acid E->F Carbamoylase

Caption: Simplified pathway of L-histidine catabolism.

D-hydantoin-5-propionic acid (D-Enantiomer)

The specific biological roles of D-hydantoin-5-propionic acid are not well-documented in mammalian systems. However, the broader field of D-amino acid research provides a framework for postulating its potential activities. D-amino acids are known to be present in mammals and can originate from diet, gut microbiota, or endogenous synthesis.[2] They have been implicated in various physiological processes, including neurotransmission (e.g., D-serine) and hormone regulation.[11]

One of the key features of D-amino acid-containing peptides is their increased resistance to proteolytic degradation.[12] Therefore, D-hydantoin-5-propionic acid, if incorporated into larger molecules, could enhance their stability. Furthermore, D-amino acid derivatives can exhibit unique pharmacological profiles, sometimes with reduced toxicity or different receptor affinities compared to their L-counterparts. The metabolism of D-amino acids is primarily handled by the enzyme D-amino acid oxidase (DAO), which is present in mammals and plays a role in degrading D-amino acids.[6] The interaction of D-hydantoin-5-propionic acid with DAO would be a key area of investigation.

The differential interaction with stereospecific enzymes and receptors is the cornerstone of the distinct biological profiles of these enantiomers. While the L-form is a recognized metabolite, the D-form represents an intriguing candidate for novel therapeutic applications, an area ripe for further research.

Experimental Protocols for Comparison

Distinguishing and characterizing these enantiomers requires specific analytical techniques that are sensitive to chirality.

Protocol 1: Determination of Optical Rotation

This experiment measures the angle of rotation of plane-polarized light caused by the chiral molecules in solution, confirming their identity as enantiomers and determining their specific rotation.

Objective: To measure and compare the optical rotation of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and D-hydantoin-5-propionic acid.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • 1 dm polarimeter cell

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Samples of each enantiomer

  • Distilled water (or other suitable achiral solvent)

Procedure:

  • Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., distilled water) and calibrate the instrument to a zero reading.

  • Sample Preparation: Accurately weigh a known amount of each enantiomer (e.g., 100 mg) and dissolve it in the solvent in a 10 mL volumetric flask. Ensure complete dissolution and fill to the mark.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the (S)-enantiomer solution and then fill the cell, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement with the (R)-enantiomer solution.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (1 dm).

      • c is the concentration in g/mL.

  • Comparison: The specific rotation of the (S)-enantiomer should be equal in magnitude but opposite in sign to that of the (R)-enantiomer.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This method separates the two enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee).

Objective: To separate and quantify the enantiomers of hydantoin-5-propionic acid.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)

  • Mobile phase (e.g., a mixture of n-hexane and 2-propanol)

  • Samples of each enantiomer and a racemic mixture

Procedure:

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare solutions of known concentrations for each enantiomer and the racemic mixture in the mobile phase.

  • Injection and Separation:

    • Inject a small volume (e.g., 10 µL) of the (S)-enantiomer solution and record the chromatogram. Note the retention time.

    • Inject the (R)-enantiomer solution and record its retention time.

    • Inject the racemic mixture. The chromatogram should show two separate peaks corresponding to the two enantiomers.

  • Data Analysis:

    • The separation of the peaks confirms the successful chiral resolution.

    • The area under each peak is proportional to the concentration of that enantiomer. For the racemic mixture, the peak areas should be approximately equal.

    • Enantiomeric excess (% ee) can be calculated for a non-racemic mixture using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Caption: Workflow for chiral HPLC separation.

Conclusion

The comparison of 3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid and D-hydantoin-5-propionic acid is a classic example of the importance of stereochemistry in the life sciences. While they are identical in their basic chemical makeup, their three-dimensional structures lead to distinct interactions within the chiral environment of biological systems. The L-enantiomer is a known component of mammalian metabolism, whereas the D-enantiomer remains a subject for further investigation, with potential applications in the development of more stable and novel therapeutics. For researchers in drug discovery, the ability to synthesize, separate, and characterize these enantiomers is crucial for elucidating their unique biological roles and harnessing their therapeutic potential.

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